Presatovir
Description
Properties
IUPAC Name |
N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXWTVKPWJNGD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028097 | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353625-73-6 | |
| Record name | Presatovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Presatovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRESATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Presatovir Against the Respiratory Syncytial Virus (RSV) F Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Presatovir (formerly GS-5806) is an orally bioavailable small molecule that acts as a potent inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It targets the metastable prefusion conformation of the F protein, preventing the critical conformational changes required for the fusion of the viral and host cell membranes, thereby blocking viral entry into the host cell.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of antiviral therapeutics.
Core Mechanism of Action
This compound is a direct-acting antiviral that specifically targets the RSV F protein, a type I fusion protein essential for viral entry. The F protein exists in a metastable prefusion state on the viral surface and undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the merger of the viral and host cell membranes.[3]
This compound functions by binding to a specific pocket within the central cavity of the prefusion F protein trimer.[4][5] This binding stabilizes the prefusion conformation and allosterically inhibits the F protein from transitioning to the postfusion state.[2][6] By locking the F protein in its prefusion form, this compound effectively prevents the extension of the fusion peptide and the subsequent collapse of the heptad repeat regions (HRA and HRB) into the stable six-helix bundle (6HB) structure, a critical step for membrane fusion.[3]
The interaction of this compound with the F protein is highly specific, and its antiviral activity is potent, with a mean 50% effective concentration (EC50) in the sub-nanomolar range against a wide variety of RSV A and B clinical isolates.[4][7]
dot
References
- 1. scienceopen.com [scienceopen.com]
- 2. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Presatovir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presatovir (formerly GS-5806) is an investigational oral antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection. As a small molecule inhibitor of the RSV fusion (F) protein, this compound represents a targeted approach to preventing viral entry into host cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on the scientific data and methodologies that have defined its developmental trajectory.
Discovery and Mechanism of Action
This compound was identified through a lead optimization program building upon a screening hit.[1] The core chemical structure was modified to enhance oral bioavailability, potency, and metabolic properties, resulting in the final compound.[1]
This compound's mechanism of action is the inhibition of the RSV F protein-mediated fusion of the viral and host cell membranes. The RSV F protein, a class I fusion glycoprotein, is essential for viral entry. It exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state. This process brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral contents into the host cell.
This compound binds to a specific pocket within the central cavity of the prefusion conformation of the RSV F protein. This binding stabilizes the prefusion state, preventing the conformational rearrangements necessary for membrane fusion.
Below is a diagram illustrating the key steps in RSV F protein-mediated membrane fusion and the inhibitory action of this compound.
Preclinical Development
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against a broad range of RSV A and B clinical isolates. The mean half-maximal effective concentration (EC50) was determined to be 0.43 nM against a panel of 75 RSV clinical isolates.[1]
A detailed protocol for determining the in vitro antiviral activity of this compound is outlined below. This method is based on a cytopathic effect (CPE) reduction assay.
In Vivo Efficacy in a Cotton Rat Model
The cotton rat (Sigmodon hispidus) is a well-established animal model for RSV infection as it is semi-permissive to the virus and recapitulates aspects of human disease.[2][3] In this model, this compound demonstrated dose-dependent antiviral efficacy.[1]
The following protocol describes a typical efficacy study of this compound in the cotton rat model.
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Animal Acclimation: Male and female cotton rats are acclimated to the facility for a minimum of 3 days prior to the study.
-
Infection: Animals are lightly anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV A strain.
-
Treatment: this compound is administered orally at various dose levels, typically starting on the day of infection or one day post-infection and continuing for a specified duration (e.g., 5 days). A placebo group receives the vehicle control.
-
Sample Collection: At a predetermined time point post-infection (e.g., day 5), animals are euthanized. Lungs are harvested for viral titer determination.
-
Viral Titer Quantification: Lung tissue is homogenized, and viral titers are quantified using a plaque assay on a suitable cell line (e.g., HEp-2 cells).
-
Data Analysis: Viral titers in the lungs of this compound-treated animals are compared to those in the placebo-treated group to determine the extent of viral replication inhibition.
Clinical Development
This compound has been evaluated in several Phase II clinical trials across different patient populations. A summary of the key findings from these studies is presented below.
Human Challenge Study (NCT01756482)
A double-blind, placebo-controlled study was conducted in healthy adults experimentally infected with an RSV challenge strain.[4] Treatment with GS-5806 (this compound) resulted in a significant reduction in viral load and the severity of clinical disease.[4]
| Endpoint | This compound (Cohorts 1-4) | Placebo (Cohorts 1-4) | p-value |
| AUC for Viral Load (log10 PFUe x hours/mL) | 250.7 | 757.7 | <0.001 |
| Total Mucus Weight (g) | 6.9 | 15.1 | 0.03 |
| AUC for Symptom Scores (hours) | -20.2 | 204.9 | 0.005 |
| Table 1: Efficacy of this compound in a Human RSV Challenge Study. [4] |
Studies in Immunocompromised Patients
This compound was evaluated in several Phase IIb, randomized, double-blind, placebo-controlled trials in adult hematopoietic cell transplant (HCT) and lung transplant recipients with RSV infection.
This study enrolled 189 HCT recipients with RSV URTI.[5] While this compound had a favorable safety profile, it did not meet the co-primary endpoints of time-weighted average change in nasal RSV viral load and the proportion of patients developing lower respiratory tract complications (LRTCs).[5] However, a post-hoc analysis suggested a potential benefit in patients with lymphopenia.[5]
| Endpoint | This compound (n=96) | Placebo (n=93) | p-value |
| Time-weighted average decline in RSV viral load (log10 copies/mL) | -0.33 (difference from placebo) | - | 0.040 |
| Progression to LRTC | 11.2% | 19.5% | 0.11 |
| LRTC in patients with lymphopenia | 13.3% (2/15) | 64.3% (9/14) | 0.008 |
| Table 2: Key Efficacy Outcomes in HCT Recipients with RSV URTI. [5][6] |
In this study of 60 HCT recipients with RSV LRTI, this compound treatment was well-tolerated but did not significantly improve virologic or clinical outcomes compared to placebo.[7][8]
| Endpoint | This compound (n=29) | Placebo (n=28) | p-value |
| Time-weighted average change in viral load (log10 copies/mL) | -1.12 | -1.09 | 0.94 |
| Median supplemental oxygen-free days | 26 | 28 | 0.84 |
| Incident respiratory failure | 10.3% | 10.7% | 0.98 |
| All-cause mortality | 0% | 7.1% | 0.19 |
| Table 3: Efficacy Outcomes in HCT Recipients with RSV LRTI. [7] |
This trial in 61 lung transplant recipients with symptomatic RSV infection also did not show a significant improvement in the primary endpoint of change in nasal RSV load with this compound treatment compared to placebo.[9]
| Endpoint | This compound | Placebo | p-value |
| Time-weighted average change in nasal RSV load (log10 copies/mL) | 0.10 (difference from placebo) | - | 0.72 |
| Table 4: Primary Efficacy Outcome in Lung Transplant Recipients. [9] |
Study in Hospitalized Adults (NCT02135614)
This study evaluated the effect of a single dose of this compound on RSV viral load in hospitalized adults with acute respiratory symptoms.
Resistance
The emergence of resistance is a potential concern for antiviral therapies. In clinical trials of this compound, treatment-emergent amino acid substitutions in the RSV F protein have been identified. The frequency of resistance development varied across different patient populations, with higher rates observed in HCT recipients.[10][11][12] While the presence of resistance-associated substitutions was linked to a diminished virologic response, it did not appear to significantly impact clinical outcomes in the studies conducted.[10][11][12]
Conclusion
This compound is a potent inhibitor of RSV F protein-mediated fusion with demonstrated antiviral activity in preclinical models and a human challenge study. However, in Phase IIb trials involving immunocompromised patient populations, this compound did not meet its primary clinical endpoints, despite having a favorable safety profile. These findings highlight the complexities of treating RSV in high-risk individuals and underscore the need for further research to identify optimal treatment strategies and patient populations for this class of antiviral agents. The development of this compound has provided valuable insights into the role of the RSV F protein in viral pathogenesis and the challenges of antiviral drug development for this important respiratory pathogen.
References
- 1. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral GS-5806 activity in a respiratory syncytial virus challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A randomized controlled trial of this compound for respiratory syncytial virus after lung transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1646. Combined Resistance Analyses From Phase 2b Studies of this compound Treatment in RSV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Presatovir (GS-5806) Against Respiratory Syncytial Virus (RSV) Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Presatovir (formerly GS-5806) against a broad range of Respiratory Syncytial Virus (RSV) strains. This compound is a potent, orally bioavailable small molecule inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells. This document details the quantitative antiviral activity, experimental methodologies for its assessment, and the molecular mechanism of action of this compound.
Quantitative Antiviral Activity of this compound
This compound has demonstrated potent and consistent in vitro activity against numerous clinical isolates of both RSV subtype A and B. The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.
| RSV Subtype | Number of Clinical Isolates | Mean EC50 (nM) | EC50 Range (nM) | Reference |
| A and B | 75 | 0.43 | Not Specified | [1] |
| A and B | Not Specified | Potent and selective | Not Specified | [2] |
Table 1: In Vitro Antiviral Activity of this compound against Clinical RSV Isolates. This table summarizes the potent activity of this compound against a panel of 75 clinical RSV isolates, showcasing its broad-spectrum anti-RSV potential.[1]
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound's antiviral activity stems from its specific targeting of the RSV fusion (F) protein. The F protein is a type I fusion glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state, driving membrane fusion.
This compound binds to a specific site on the prefusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements necessary for membrane fusion.[3] This mechanism effectively blocks the virus from entering the host cell and initiating replication.
Below is a diagram illustrating the RSV F protein-mediated fusion pathway and the inhibitory action of this compound.
References
Presatovir (GS-5806): A Technical Guide to its Chemical Properties and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presatovir, also known as GS-5806, is an investigational, orally bioavailable antiviral compound developed for the treatment of Respiratory Syncytial Virus (RSV) infections.[1] It functions as a potent fusion inhibitor, targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C24H30ClN7O3S | [2][4][5] |
| Molecular Weight | 532.06 g/mol | [4][5] |
| IUPAC Name | N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | [1][2] |
| CAS Number | 1353625-73-6 | [4][5] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO, not in water | [5] |
| Storage | Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Shipped under ambient temperature. | [5] |
Mechanism of Action: RSV Fusion Inhibition
This compound's antiviral activity stems from its ability to inhibit the fusion of the RSV envelope with the host cell membrane, a process mediated by the viral F protein. This inhibition prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle.
The RSV F protein undergoes a significant conformational change to facilitate membrane fusion. This compound is believed to bind to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing this essential structural rearrangement.[6]
Figure 1: this compound's mechanism of action, inhibiting RSV F protein-mediated fusion.
Antiviral Activity and Pharmacokinetics
This compound has demonstrated potent antiviral activity against a wide range of RSV clinical isolates in vitro and has shown efficacy in preclinical animal models.
In Vitro Activity
| Parameter | Value | Cell Line | Virus Strains | Source(s) |
| Mean EC50 | 0.43 nM | HEp-2 | 75 RSV A and B clinical isolates | [4] |
In Vivo Efficacy (Cotton Rat Model)
| Dose Range | Effect | Source(s) |
| 0-30 mg/kg | Dose-dependent antiviral efficacy | [4] |
Pharmacokinetics (Preclinical)
| Species | Oral Bioavailability | Key Findings | Source(s) |
| Various preclinical species | 46% to 100% | Efficient penetration into lung tissue demonstrated in Sprague-Dawley rats. | [4] |
Experimental Protocols
Cytopathic Effect (CPE) Antiviral Assay
This assay is used to determine the in vitro antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
Methodology:
-
Compound Preparation: this compound (GS-5806) is serially diluted (3-fold) in 100% DMSO to create 100x concentrated stock solutions.[4]
-
Assay Plate Preparation: 0.4 µL of each 100x concentrated drug dilution is added to 20 µL of cell culture medium in a 384-well plate.[4]
-
Cell and Virus Preparation: HEp-2 cells are suspended in MEM supplemented with 10% FBS at a density of 1×10^5 cells/mL. The cells are then infected in bulk with RSV A2 at a titer of approximately 1×10^4.5 tissue culture infectious doses/mL.[4]
-
Infection and Incubation: Immediately following infection, 20 µL of the RSV-infected cell suspension is added to each well of the assay plate. The plates are then incubated for 4 days at 37°C.[4]
-
Endpoint Measurement: After the incubation period, the plates are allowed to equilibrate to 25°C. Cell viability is then determined to assess the cytopathic effect.[4]
Figure 2: Workflow for the Cytopathic Effect (CPE) Antiviral Assay.
In Vivo Formulation Protocol
For in vivo studies, this compound can be formulated for oral administration using the following protocol.
Methodology (Example Protocol 1):
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Mixing: Add each solvent one by one. For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL.[4]
-
Solubility: This protocol yields a clear solution with a solubility of ≥ 0.6 mg/mL (1.13 mM).[4] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[4]
Conclusion
This compound (GS-5806) is a potent and orally bioavailable inhibitor of RSV fusion. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and strong preclinical data, underscore its potential as a therapeutic agent for RSV infections. The experimental protocols provided herein offer a foundation for further research and development of this promising antiviral compound.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
Preclinical Profile of Presatovir: An In-depth Technical Guide on a Novel RSV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Presatovir (GS-5806) is a potent, orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Preclinical studies have demonstrated its significant antiviral activity against a wide range of RSV A and B clinical isolates, favorable pharmacokinetic properties in multiple animal species, and efficacy in a relevant in vivo model of RSV infection. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental methodologies, quantitative data summaries, and a visualization of its mechanism of action, to support further research and development efforts in the field of RSV therapeutics.
Introduction to this compound and its Target
Respiratory syncytial virus is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The RSV F protein is a class I viral fusion protein essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the host cell membrane.[1][2] this compound targets the F protein, stabilizing its metastable prefusion conformation and preventing the irreversible conformational changes required for viral fusion and entry.[2][3]
In Vitro Antiviral Activity and Cytotoxicity
This compound has demonstrated potent and selective inhibition of a diverse set of RSV subtype A and B clinical isolates. Its antiviral activity has been evaluated in various cell lines, including HEp-2 and primary human airway epithelial (HAE) cells.[4]
Table 1: In Vitro Antiviral Activity of this compound against RSV
| Parameter | Cell Line | RSV Strains | Value | Reference(s) |
| Mean EC₅₀ | HEp-2 | 75 RSV A and B clinical isolates | 0.43 nM | |
| Mean EC₅₀ | HEp-2 | RSV A2 | 0.35 ± 0.14 nM | [4] |
| Mean EC₅₀ | HAE | RSV A2 | 0.37 ± 0.28 nM | [4] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Various Human Cell Lines | 10.0 ± 2.4 to 48.9 ± 5.6 | >23,000 to 113,000 | [4] |
| Primary Human Cells (NHBE, SAEC) | - | 49,000 to 93,000 | [4] |
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
This compound's mechanism of action is the specific inhibition of the RSV F protein. It binds to a pocket within the central cavity of the prefusion conformation of the F protein trimer.[3] This binding stabilizes the prefusion state and blocks the conformational rearrangements necessary for the F protein to transition to its postfusion state, thereby preventing the fusion of the viral and host cell membranes.[2]
Mechanism of this compound action on RSV F protein.
In Vivo Efficacy in a Cotton Rat Model
The cotton rat is a well-established animal model for RSV infection as it is susceptible to human RSV and displays features of human pathology.[5] this compound has demonstrated dose-dependent antiviral efficacy in this model.
Table 3: In Vivo Efficacy of this compound in the Cotton Rat Model
| Animal Model | RSV Strain | Dosing Regimen | Outcome | Reference(s) |
| Cotton Rat | Not specified | 0-30 mg/kg (oral) | Dose-dependent reduction in viral load | [5][6] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and penetration into lung tissue.[6][7]
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Lung Tissue Penetration | Reference(s) |
| Multiple Preclinical Species | 46 - 100 | Demonstrated in Sprague-Dawley rats | [5][6][7] |
| Rat | - | 87-fold higher concentration in lung tissue compared to plasma | [8] |
| Rat | - | 19-fold higher concentration in epithelial lining fluid compared to plasma | [8] |
Resistance Profile
In vitro resistance selection studies have identified mutations in the RSV F protein that confer reduced susceptibility to this compound. These mutations are located in the F protein gene. RSV variants resistant to this compound have shown cross-resistance to other RSV fusion inhibitors but remained sensitive to palivizumab and ribavirin.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Assay in HEp-2 Cells)
This assay measures the ability of a compound to inhibit the virus-induced destruction of cells (cytopathic effect).
-
Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Infection: The cell monolayers are infected with a standardized amount of RSV.
-
Treatment: The diluted this compound is added to the infected cells. Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).
-
Incubation: The plates are incubated for a period of 4 days at 37°C to allow for multiple cycles of viral replication and the development of cytopathic effect.[4]
-
Endpoint Measurement: The extent of cytopathic effect is measured, often by staining the remaining viable cells with a dye such as crystal violet. The concentration of this compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is then calculated.
In Vivo Efficacy Study (Cotton Rat Model)
This model assesses the antiviral activity of a compound in a living organism.
-
Animal Model: Cotton rats are used as they are permissive to human RSV infection.[5]
-
Infection: Animals are intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., RSV A2).[5]
-
Treatment: this compound is administered orally at various doses. A placebo group receives a vehicle control.
-
Sample Collection: At a specified time point post-infection (e.g., day 5), animals are euthanized, and lung tissue is harvested.[5]
-
Viral Load Quantification: The amount of virus in the lung tissue is quantified using methods such as a plaque assay or quantitative reverse transcription PCR (qRT-PCR) to determine the viral titer.[5]
-
Efficacy Determination: The reduction in lung viral titers in the this compound-treated groups is compared to the placebo group to determine the dose-dependent efficacy.
Workflow for in vivo efficacy testing in cotton rats.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for RSV infection. Its potent and broad-spectrum antiviral activity, coupled with favorable pharmacokinetic and safety profiles in preclinical models, highlights its potential to address the significant unmet medical need in the management of RSV-related diseases. The detailed methodologies and summarized data presented in this guide offer a valuable resource for the scientific community to build upon this promising foundation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GS-5806 Inhibits Pre- to Postfusion Conformational Changes of the Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aragen.com [aragen.com]
Presatovir's Precision Strike: A Technical Guide to Its Binding Site on the RSV Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presatovir (GS-5806) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] It represents a significant advancement in the quest for effective RSV therapeutics by targeting the critical process of viral entry into host cells. This technical guide provides an in-depth exploration of the binding site of this compound on the RSV F protein, its mechanism of action, quantitative binding data, relevant experimental protocols, and the cellular signaling pathways impacted by its inhibitory activity.
Mechanism of Action: Arresting the Fusion Machinery
The RSV F protein is a class I fusion protein that mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry.[4] This process involves a dramatic conformational change of the F protein from a metastable prefusion state to a highly stable postfusion state.[4] this compound exerts its antiviral effect by binding to a specific site on the prefusion conformation of the F protein, effectively locking it in its inactive state and preventing the structural rearrangements necessary for membrane fusion.[3][4]
The binding site of this compound is located in a threefold-symmetric pocket within the central cavity of the prefusion F protein trimer.[4] By occupying this pocket, this compound tethers two regions of the F protein that are critical for the conformational change, thus stabilizing the prefusion state.[4] This mechanism of action is supported by the crystal structure of the RSV F protein in complex with a related fusion inhibitor (PDB code: 5EA3), which provides a model for this compound's interaction.
Quantitative Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity against a wide range of RSV clinical isolates, including both A and B subtypes. The following table summarizes its in vitro efficacy.
| RSV Subtype | No. of Isolates | Mean EC₅₀ (nM) | EC₅₀ Range (nM) | Reference(s) |
| A | 35 | 0.51 ± 0.25 | 0.15 - 1.09 | [1][5][6] |
| B | 40 | 0.35 ± 0.15 | 0.15 - 0.76 | [1][5][6] |
| Combined | 75 | 0.43 | 0.15 - 1.09 | [1][2][3][5][6][7] |
EC₅₀ (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
Resistance-Associated Mutations
As with many antiviral agents, resistance to this compound can emerge through mutations in its target protein. These mutations typically occur in or near the this compound binding site on the F protein, reducing the binding affinity of the inhibitor.
| Mutation | RSV Subtype | Fold Change in EC₅₀ | Reference(s) |
| L138F | A | >410 | [1][5] |
| F140L/N517I | A | >410 | [1][5] |
| F488L | B | >410 | [1][5] |
| F488S | B | >410 | [1][5] |
| T400I | Not specified | High-level | [8] |
| S398L | Not specified | High-level | [8] |
| L141F | Not specified | High-level | [8] |
| F140I | Not specified | High-level | [8] |
Fold change in EC₅₀ indicates the factor by which the EC₅₀ of the mutant virus is increased compared to the wild-type virus.
Experimental Protocols
RSV F Protein Expression and Purification for Structural Studies
This protocol outlines the general steps for producing purified RSV F protein suitable for X-ray crystallography to study inhibitor binding.
Objective: To express and purify recombinant RSV F protein in its prefusion conformation.
Materials:
-
HEK-293T or CHO cells[9]
-
Expression vector containing the codon-optimized gene for a stabilized prefusion RSV F protein (e.g., DS-Cav1) with a C-terminal trimerization motif and purification tag (e.g., StrepII-tag).[9]
-
Transfection reagent
-
Cell culture medium and supplements
-
Strep-Tactin affinity chromatography resin[9]
-
Size-exclusion chromatography column
-
Buffers (lysis, wash, elution)
Procedure:
-
Transient Transfection: Transfect HEK-293T or CHO cells with the expression vector using a suitable transfection reagent.[9]
-
Protein Expression: Culture the transfected cells for 3-5 days to allow for expression and secretion of the recombinant F protein into the culture supernatant.
-
Harvesting: Centrifuge the cell culture to pellet the cells and collect the supernatant containing the secreted F protein.
-
Affinity Chromatography: Load the clarified supernatant onto a Strep-Tactin affinity column. Wash the column extensively to remove unbound proteins. Elute the bound F protein using a buffer containing desthiobiotin.[9]
-
Size-Exclusion Chromatography: Further purify the eluted F protein using a size-exclusion chromatography column to separate correctly folded trimers from aggregates and monomers.
-
Concentration and Quality Control: Concentrate the purified F protein and assess its purity and integrity using SDS-PAGE and Western blot. Confirm the prefusion conformation using conformation-specific antibodies.
RSV Pseudovirus Neutralization Assay
This assay is used to determine the inhibitory activity of compounds like this compound against RSV entry in a high-throughput format.
Objective: To quantify the neutralization potency of this compound using lentiviral particles pseudotyped with RSV F and G proteins.
Materials:
-
Lentiviral backbone plasmid (encoding a reporter gene like luciferase)[10][11]
-
Lentiviral helper plasmids (e.g., gag-pol, rev, tat)[10][11]
-
Expression plasmids for codon-optimized RSV F and G proteins (with a truncated G cytoplasmic tail for enhanced efficiency)[10][11]
-
Target cells (e.g., HEK-293T cells, potentially overexpressing TIM-1 to enhance titers)[10]
-
This compound
-
Luciferase assay reagent[12]
Procedure:
-
Pseudovirus Production: Co-transfect HEK-293T cells with the lentiviral backbone, helper plasmids, and RSV F and G expression plasmids.[10][11]
-
Harvest and Titer Pseudovirus: Harvest the supernatant containing the pseudoviral particles 48-72 hours post-transfection. Determine the viral titer by infecting target cells with serial dilutions of the pseudovirus and measuring reporter gene expression.[13]
-
Neutralization Assay: a. Seed target cells in a 96-well plate. b. In a separate plate, serially dilute this compound. c. Add a standardized amount of pseudovirus to each drug dilution and incubate for 1 hour at 37°C to allow for binding.[13] d. Transfer the this compound-pseudovirus mixture to the target cells. e. Incubate for 48-72 hours.
-
Readout: Measure the reporter gene (e.g., luciferase) activity. The reduction in signal in the presence of this compound corresponds to its neutralizing activity. Calculate the EC₅₀ value from the dose-response curve.[12]
Signaling Pathways and Experimental Workflows
While this compound directly targets the RSV F protein, its inhibition of viral fusion prevents the downstream cellular signaling events that are triggered by the fusion process. The following diagrams illustrate these pathways and a general experimental workflow for evaluating fusion inhibitors.
References
- 1. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1646. Combined Resistance Analyses From Phase 2b Studies of this compound Treatment in RSV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. RSV Pseudovirus Neutralization Assay [protocols.io]
- 13. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Presatovir's Fusion Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of presatovir's mechanism as a fusion inhibitor of the Respiratory Syncytial Virus (RSV). This compound, a small molecule antiviral, has been a subject of significant research in the quest for effective RSV therapeutics. This document provides a comprehensive overview of its mode of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Arresting the Fusion Cascade
This compound is a potent, orally bioavailable inhibitor of the RSV fusion (F) protein.[1][2] The RSV F protein is a class I fusion protein crucial for viral entry into host cells. It exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a highly stable postfusion state. This transition drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm.
This compound's primary mechanism of action is the inhibition of this critical conformational change from the prefusion to the postfusion state.[2] By binding to a specific pocket on the prefusion F protein, this compound stabilizes this conformation, effectively preventing the structural rearrangements necessary for membrane fusion.
Binding Site and Molecular Interactions
X-ray crystallography studies have revealed the precise binding site of this compound on the RSV F protein. The co-crystal structure of this compound (or its analogs) in complex with the prefusion F protein (PDB ID: 5EA3) shows that the inhibitor binds to a threefold symmetric pocket located in the central cavity of the F protein trimer.[3][4] This pocket is formed at the interface of the F1 and F2 subunits of adjacent protomers.
Key amino acid residues that form this binding pocket and are critical for this compound's activity have been identified through structural and mutational studies. While the exact residues interacting with this compound are detailed in the crystallographic data, resistance mutations provide strong evidence for the location of the binding site.
Quantitative Efficacy and Resistance Profile
The antiviral activity of this compound has been quantified using various in vitro assays. The following tables summarize key quantitative data regarding its efficacy against different RSV strains and the impact of resistance mutations.
Table 1: In Vitro Efficacy of this compound against Respiratory Syncytial Virus (RSV)
| Parameter | Virus Strain/Subtype | Cell Line | Value | Reference(s) |
| EC50 | Mean of 75 clinical isolates (A and B) | HEp-2 | 0.43 nM | [2] |
| EC50 | RSV A2 | HEp-2 | 0.20 - 0.66 µM | [5] |
| EC50 | RSV B | HEp-2 | 0.20 - 0.66 µM | [5] |
| IC50 | RSV A and B genotypes | HEp-2 | 10 - 118 nM | [3] |
Table 2: Impact of Resistance-Associated Mutations on this compound Susceptibility
| Mutation in F Protein | Fold-Change in EC50/IC50 | Reference(s) |
| T400A/I | High-level resistance | [6] |
| L141F/W | High-level resistance | [6] |
| S398L | High-level resistance | [6] |
| F140I | High-level resistance | [6] |
| Multiple Mutations | 2.9- to 410-fold reduction in susceptibility | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the fusion inhibition activity of this compound.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - PRNT50).
-
Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable virus diluent (e.g., serum-free DMEM).
-
Virus Preparation: Dilute RSV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Neutralization: Mix equal volumes of the diluted virus and each compound dilution and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Adsorb for 1-2 hours at 37°C, rocking the plates every 15-20 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.3-0.5% agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.
-
Staining and Counting: Fix the cells with a solution like 1% formal saline. Remove the overlay and stain the cell monolayer with a dye such as 0.05% neutral red or crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration.
Syncytia Formation Assay
This assay assesses the ability of a compound to inhibit virus-induced cell-cell fusion, which results in the formation of multinucleated giant cells (syncytia).
-
Cell Culture: Culture a suitable cell line (e.g., HEp-2) in multi-well plates.
-
Infection: Infect the cells with RSV at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of this compound to the infected cell cultures.
-
Incubation: Incubate the plates for a period sufficient for syncytia to form (e.g., 24-72 hours).
-
Visualization and Quantification: Observe the formation of syncytia using a microscope. Syncytia can be quantified by counting the number of syncytia per field of view or by measuring the total area of syncytia using imaging software.
-
Data Analysis: Determine the concentration of this compound that inhibits syncytia formation by 50% (IC50).
Generation of this compound-Resistant RSV Mutants
This protocol describes a method for selecting for RSV mutants that are resistant to this compound in cell culture.
-
Initial Infection: Infect a culture of permissive cells (e.g., HEp-2) with wild-type RSV in the presence of a sub-inhibitory concentration of this compound (e.g., at or slightly above the EC50).
-
Serial Passage: Harvest the virus from the initial culture and use it to infect fresh cell cultures. Gradually increase the concentration of this compound in the culture medium with each subsequent passage.
-
Monitoring for Resistance: Monitor the cultures for the emergence of viral replication (cytopathic effect) at higher concentrations of the inhibitor.
-
Plaque Purification: Once a resistant virus population is established, perform plaque assays in the presence of a high concentration of this compound to isolate individual resistant viral clones.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the F protein gene to identify mutations that confer resistance.
-
Phenotypic Characterization: Characterize the phenotype of the resistant mutants by determining their EC50 or IC50 values for this compound and comparing them to the wild-type virus.
X-ray Crystallography of this compound-RSV F Protein Complex
The following is a general outline of the steps involved in determining the co-crystal structure of this compound bound to the RSV F protein, based on the methodology used to obtain the PDB structure 5EA3.[4][7][8]
-
Protein Expression and Purification:
-
Express a soluble, prefusion-stabilized form of the RSV F protein ectodomain in a suitable expression system (e.g., mammalian cells like HEK293).
-
Purify the F protein to homogeneity using a series of chromatography steps (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Complex Formation: Incubate the purified F protein with an excess of this compound (or a closely related analog) to ensure saturation of the binding sites.
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening.
-
Optimize the initial crystallization "hits" to obtain well-diffracting single crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source.
-
Collect X-ray diffraction data from the crystals.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the crystal's space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement, using a previously determined F protein structure as a search model.
-
Build the atomic model of the F protein-presatovir complex into the electron density map.
-
Refine the model to improve its fit to the experimental data and to ensure proper stereochemistry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the molecular basis of this compound's fusion inhibition.
Caption: this compound binds to the prefusion F protein, preventing the conformational changes that lead to membrane fusion.
Caption: A stepwise workflow for the in vitro selection and characterization of this compound-resistant RSV mutants.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Resistance Assessment Following Administration of Respiratory Syncytial Virus (RSV) Fusion Inhibitor this compound to Participants Experimentally Infected With RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]
Presatovir: An In-depth Technical Review of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presatovir (GS-5806) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a targeted antiviral strategy to combat RSV, a leading cause of respiratory illness, particularly in vulnerable populations such as infants, the elderly, and immunocompromised individuals. This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of this compound's pharmacokinetics, safety, and preliminary efficacy.
Mechanism of Action: RSV Fusion Inhibition
This compound's antiviral activity stems from its ability to bind to the RSV F protein, a class I fusion glycoprotein essential for viral entry into host cells.[3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes.[3] this compound binds to a threefold-symmetric pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3] This mechanism effectively blocks viral entry and subsequent replication.
Early-Phase Clinical Trial Results
Phase 1 Studies in Healthy Volunteers
Two Phase 1 studies assessed the safety, tolerability, and pharmacokinetics of this compound in healthy adults. These were single- and multiple-ascending dose studies, as well as a food effect study.[4]
Key Findings:
-
Safety and Tolerability: this compound demonstrated a favorable safety and tolerability profile.[4] Adverse events reported were generally mild and did not lead to study discontinuation.[5]
-
Pharmacokinetics: this compound exhibited favorable pharmacokinetic properties that support once-daily dosing.[4] Its exposure increased in an approximately dose-proportional manner across single doses ranging from 25 mg to 300 mg and multiple once-daily doses from 10 mg to 75 mg for seven days.[4]
-
Food Effect: The administration of this compound with a high-fat meal did not significantly alter its exposure, indicating that it can be administered without regard to meals.[4]
| Pharmacokinetic Parameters (Healthy Adults) | Single Ascending Dose (25-300 mg) | Multiple Ascending Dose (10-75 mg QD for 7 days) |
| Dose Proportionality | Approximately dose-proportional increase in exposure[4] | Approximately dose-proportional increase in exposure[4] |
| Dosing Regimen Support | Supported once-daily dosing[4] | Supported once-daily dosing[4] |
| Food Effect | No significant effect on exposure[4] | Not Applicable |
| Terminal Half-life | Approximately 34 hours[6][7] | Not explicitly stated, but consistent with once-daily dosing |
Phase 2a Human Challenge Study
In a Phase 2a study, healthy adults were experimentally infected with RSV and then treated with this compound.
Key Findings:
-
Efficacy: this compound significantly reduced both the viral load and the severity of clinical disease compared to placebo.[6][7]
-
Resistance: Treatment-emergent substitutions in the RSV F protein associated with this compound resistance were observed, with rates ranging from 7.7% to 35.3% depending on the dosing regimen.[8]
Phase 2b Studies in High-Risk Adult Populations
Several Phase 2b, randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of this compound in naturally infected, high-risk adult populations, including hematopoietic-cell transplant (HCT) recipients and lung transplant recipients.
-
Study Design: 189 HCT recipients with RSV URTI were randomized to receive this compound (200 mg) or placebo on days 1, 5, 9, 13, and 17.[8][9]
-
Primary Endpoints:
-
Time-weighted average change in nasal RSV viral load from Day 1 to Day 9.
-
Proportion of patients developing lower respiratory tract complications (LRTCs) through Day 28.[8]
-
-
Results: this compound did not meet the co-primary endpoints. The decline in viral load was not significantly different from placebo, and the progression to LRTC was also not significantly reduced.[8] However, a post-hoc analysis of patients with lymphopenia showed a significant decrease in the development of LRTCs in the this compound group compared to placebo.[8]
-
Safety: The safety profile was favorable, with adverse events being similar between the this compound and placebo groups.[8]
| Efficacy in HCT Recipients with RSV URTI | This compound (n=96) | Placebo (n=93) | p-value |
| Progression to LRTC (Overall) | 11.2%[8] | 19.5%[8] | 0.11[8] |
| Progression to LRTC (Lymphopenic Patients) | 13.3% (2/15)[8] | 64.3% (9/14)[8] | 0.008[8] |
| Time-weighted average decline in RSV viral load (log10 copies/mL) | Treatment difference of -0.33[8] | 0.040[8] |
-
Study Design: 60 HCT recipients with RSV LRTI were randomized to receive this compound (200 mg) or placebo every 4 days for 5 doses.[10][11]
-
Primary Endpoint: Time-weighted average change in nasal RSV viral load through Day 9.[11]
-
Secondary Endpoints: Supplemental oxygen-free days, incident respiratory failure, and all-cause mortality.[11]
-
Results: this compound did not significantly improve virologic or clinical outcomes compared to placebo.[10][11]
-
Safety: The treatment was well-tolerated, with a similar incidence of adverse events in both arms.[10][11]
-
Resistance: Resistance-associated substitutions in the RSV F protein emerged in 20.7% (6/29) of this compound-treated patients.[8][12]
| Efficacy in HCT Recipients with RSV LRTI | This compound (n=31) | Placebo (n=29) | p-value |
| Time-weighted avg change in viral load (log10 copies/mL) | -1.12[12] | -1.09[12] | 0.94[12] |
| Median supplemental oxygen-free days | 26[12] | 28[12] | 0.84[12] |
| Incident respiratory failure | 10.3%[12] | 10.7%[12] | 0.98[12] |
| All-cause mortality | 0%[12] | 7.1%[12] | 0.19[12] |
-
Study Design: 61 lung transplant recipients with symptomatic, confirmed RSV infection received oral this compound (200 mg on day 1, 100 mg daily on days 2-14) or placebo.[13]
-
Primary Endpoint: Time-weighted average change in nasal RSV load from day 1 to 7.[13]
-
Results: this compound did not significantly improve the change in nasal RSV load, symptoms, or lung function compared to placebo.[13]
-
Safety: The drug was generally well-tolerated.[13]
-
Resistance: The rate of resistance development was low in this population (2.9%).[8]
Experimental Protocols
Phase 2b Study in HCT Recipients with URTI (NCT02254408)
-
Patient Population: Adult hematopoietic-cell transplant recipients with confirmed RSV upper respiratory tract infection.[8]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8]
-
Treatment Regimen: Patients received oral this compound 200 mg or a matching placebo on Days 1, 5, 9, 13, and 17.[8]
-
Stratification: Patients were stratified by lymphopenia (<200/µL) and use of ribavirin at randomization.[7]
-
Virology Assessment: Nasal swabs were collected at multiple time points and RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[6]
Viral Load Quantification: RT-qPCR
-
Sample Collection: Bilateral intranasal samples were obtained using mid-turbinate flocked swabs.[12]
-
Assay Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying viral RNA. The assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the viral genome. The amplification is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA in the sample.[2][14]
-
Quantification: A standard curve is generated using known concentrations of a control plasmid or RNA transcripts to allow for the absolute quantification of RSV RNA copies per milliliter of the original sample.[2]
Conclusion
Early-phase clinical trials of this compound have established a favorable safety and pharmacokinetic profile, supporting once-daily oral administration. While a human challenge study in healthy volunteers demonstrated significant antiviral activity, Phase 2b studies in high-risk, naturally infected HCT and lung transplant recipients did not meet their primary virologic or clinical endpoints. An exploratory analysis in lymphopenic HCT patients with URTI suggested a potential benefit in preventing progression to more severe disease, warranting further investigation. The emergence of resistance-associated substitutions highlights a potential challenge for this class of antiviral agents. Future research may focus on combination therapies or use in different patient populations or at different stages of infection to optimize the potential clinical benefit of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 First-in-Human, Single- and Multiple-Ascending Dose, and Food Effect Studies to Assess the Safety, Tolerability, and Pharmacokinetics of this compound for the Treatment of Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44425 [onderzoekmetmensen.nl]
- 6. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. journals.asm.org [journals.asm.org]
- 9. 2018 BMT Tandem Meetings [bmt.confex.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Presatovir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. Presatovir (GS-5806) is a potent, orally bioavailable small molecule inhibitor of the RSV fusion (F) protein.[1][2] It prevents the F protein from undergoing the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.[1][2] The development of analogs of this compound is a promising strategy for identifying next-generation RSV therapeutics with improved potency, pharmacokinetic profiles, and resistance profiles.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs that inhibit RSV replication. The described assays are robust, scalable, and suitable for screening large compound libraries.
Mechanism of Action of this compound
This compound targets the RSV F protein, a type I fusion glycoprotein essential for viral entry into host cells. The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a stable postfusion state, driving the merger of the viral and host cell membranes. This compound binds to a cavity within the prefusion F protein, stabilizing it and preventing the conformational rearrangements required for membrane fusion.[1]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel this compound analogs involves a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency and cytotoxicity, and elucidate the mechanism of action.
Data Presentation: In Vitro Activity of this compound and Analogs
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (GS-5806) and a series of its analogs against RSV A2 in HEp-2 cells.
| Compound | RSV A2 EC50 (nM) | CC50 in HEp-2 cells (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (GS-5806) | 0.1 | > 20 | > 200,000 |
| Analog 6a | 65 | > 20 | > 307 |
| Analog 6b | > 1000 | > 20 | - |
| Analog 6d | > 1000 | > 20 | - |
| Analog 6f | > 1000 | > 20 | - |
| Analog 6g | > 1000 | > 20 | - |
| Analog 6h | > 1000 | > 20 | - |
Data for analogs 6a-h are from a study on the discovery of GS-5806 and represent a systematic exploration of the benzoyl ring.
Experimental Protocols
Primary Screening Assay: Cytopathic Effect (CPE) Inhibition with Luminescent Readout
This assay measures the ability of compounds to inhibit the virus-induced cell death (cytopathic effect). Cell viability is quantified using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
HEp-2 cells (ATCC CCL-23)
-
RSV (e.g., strain A2)
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound analog library (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, white-walled assay plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEp-2 cells in EMEM with 10% FBS to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in EMEM.
-
Add 0.4 µL of 100x concentrated compound dilutions to the appropriate wells. For primary screening, a single high concentration (e.g., 10 µM) is typically used.
-
Include appropriate controls:
-
Cell Control: Cells with media and DMSO (no virus, no compound).
-
Virus Control: Cells with virus and DMSO (no compound).
-
Positive Control: Cells with virus and a known RSV inhibitor (e.g., this compound).
-
-
-
Virus Infection:
-
Dilute RSV stock in EMEM to achieve a multiplicity of infection (MOI) that results in 80-90% cell death after 4 days.
-
Add 20 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4 days.
-
-
Luminescent Readout:
-
Equilibrate the assay plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 40 µL of the prepared reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound using the following formula: % CPE Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100
-
For dose-response experiments, plot the % CPE inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Secondary Assay 1: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.
Materials:
-
HEp-2 cells
-
RSV
-
EMEM with 2% FBS
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Cell Seeding:
-
Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of the test compounds in EMEM.
-
In separate tubes, mix the compound dilutions with a known titer of RSV (e.g., 100 plaque-forming units (PFU)/well) and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the compound-virus mixtures.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and overlay the cell monolayers with methylcellulose medium containing the corresponding concentration of the test compound.
-
Incubate at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay and fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Secondary Assay 2: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This assay measures the amount of viral RNA in infected cells treated with the test compounds, providing a direct measure of viral replication.
Materials:
-
HEp-2 cells
-
RSV
-
This compound analogs
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for an RSV gene (e.g., N or F gene)
-
qRT-PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed HEp-2 cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds.
-
Infect the cells with RSV at a known MOI.
-
Incubate for 24-48 hours at 37°C.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Perform a one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome.
-
Include a standard curve of known quantities of viral RNA or a plasmid containing the target sequence to quantify the viral copy number.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the viral RNA copy number in each sample based on the standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the viral RNA level by 50%.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the hit compounds to ensure that the observed antiviral activity is not due to non-specific effects on cell viability. The CellTiter-Glo® assay described for the primary screen can be used for this purpose by testing the compounds on uninfected cells.
Protocol:
-
Follow the "Cell Seeding" and "Compound Addition" steps of the CPE inhibition assay.
-
Do not add the virus.
-
Incubate the plates for the same duration as the antiviral assay (4 days).
-
Perform the "Luminescent Readout" as described above.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (DMSO only).
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
The described high-throughput screening assays and protocols provide a comprehensive framework for the identification and characterization of novel this compound analogs with potent anti-RSV activity. By employing a combination of a primary CPE-based screen and secondary mechanistic and viral load reduction assays, researchers can efficiently advance promising candidates through the drug discovery pipeline. The quantitative data generated from these assays are essential for establishing structure-activity relationships and optimizing the pharmacological properties of the next generation of RSV fusion inhibitors.
References
Application Notes and Protocols: Synthesis of Presatovir and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Presatovir (GS-5806), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein.[1][2] The protocols outlined below are based on the successful lead optimization campaign that led to the discovery of this promising antiviral agent.[1] this compound has demonstrated significant antiviral efficacy, with a mean EC50 of 0.43 nM against a panel of 75 RSV A and B clinical isolates.[1]
Overview of Synthetic Strategy
The synthesis of this compound involves a multi-step sequence that strategically assembles the core pyrazolo[1,5-a]pyrimidine heterocycle, followed by the introduction of the substituted piperidine, and finally, the aminopyrrolidine side chain. The general synthetic scheme is adaptable, allowing for the preparation of various analogs for structure-activity relationship (SAR) studies.[1]
Logical Flow of this compound Synthesis
Caption: A high-level overview of the synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed procedures for the key steps in the synthesis of this compound.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the central heterocyclic core is a critical first stage.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
Caption: Key steps in the formation of the dichlorinated pyrazolopyrimidine intermediate.
Protocol 2.1.1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in ethanol, add 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry under vacuum to yield the dihydroxy-heterocycle.
Protocol 2.1.2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl3, 5.0 eq).
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Synthesis of the Piperidine Intermediate and Coupling
The stereoselective synthesis of the 2-substituted piperidine is crucial for the activity of this compound.
Protocol 2.2.1: Stereoselective Synthesis of (S)-2-(alkoxycarbonyl)piperidine
-
Note: The specific synthesis of the piperidine intermediate used for this compound is proprietary. The following is a general method for the synthesis of 2-substituted piperidines that can be adapted.
-
React a suitable pyridine precursor with hydrogen in the presence of a platinum catalyst in an alkanoic acid.
-
Add an alkyl alkanoate to the resulting mixture of threo and erythro stereoisomers to selectively precipitate the erythro alkanoate salts.
-
Treat the erythro salts with an aqueous base to form the corresponding erythro amide free bases.
-
React the erythro amide free bases with a suitable chiral resolving agent (e.g., L-(+)-tartaric acid) in an alcohol solvent to form the acid salt of the l-erythro stereoisomer.
-
Treat the l-erythro acid salt with an aqueous base to yield the l-erythro piperidine amide free base.
-
Epimerize the l-erythro piperidine to the desired d-threo product by treatment with an alkali metal alkoxide in an organic solvent.
Assembly of this compound
The final steps involve the coupling of the heterocyclic core with the piperidine intermediate and subsequent elaboration.
Protocol 2.3.1: Coupling of the Pyrazolo[1,5-a]pyrimidine Core and Piperidine Intermediate
-
Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) and the (S)-2-substituted piperidine intermediate (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at a temperature between 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the coupled product by column chromatography.
Protocol 2.3.2: Introduction of the Aminopyrrolidine Side Chain and Final Amide Coupling
-
The 7-chloro intermediate from the previous step is subjected to nucleophilic aromatic substitution with (S)-3-aminopyrrolidine dihydrochloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures.
-
The resulting intermediate is then coupled with N-(2-carbonyl-4-chlorophenyl)methanesulfonamide using a standard peptide coupling reagent such as HATU in the presence of a tertiary amine base like DIPEA in a solvent like DMF.
-
After the reaction is complete, the mixture is worked up by dilution with water and extraction with an organic solvent.
-
The final product, this compound, is purified by preparative HPLC.
Data Presentation
The following table summarizes key quantitative data for this compound and a key intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | EC50 (nM) |
| This compound (GS-5806) | C24H30ClN7O3S | 532.06 | - | 0.43 |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | C8H5Cl2N3 | 218.05 | 61 | N/A |
Yields are based on published general procedures and may vary.
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: A detailed synthetic route to this compound.
References
Application Note: Quantitative Analysis of Presatovir in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Presatovir (GS-5806), a respiratory syncytial virus (RSV) fusion inhibitor, in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) would be ideal; however, due to the current lack of commercial availability, a suitable analog internal standard is proposed. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method is intended for use in pharmacokinetic studies and clinical research.
Introduction
This compound is an investigational antiviral drug for the treatment of respiratory syncytial virus infections. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Proposed Internal Standard (IS): Ziresovir (as a structural analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., SCIEX, Waters, Agilent, Thermo Fisher)
-
Analytical balance
-
Centrifuge
-
Pipettes and tips
-
Vortex mixer
-
Autosampler vials
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ziresovir in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient is used as detailed in Table 1.
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The proposed MRM transitions and compound-specific parameters are listed in Table 2. The molecular formula of this compound is C24H30ClN7O3S, with a molecular weight of 532.1 g/mol [1]. The protonated molecule [M+H]+ at m/z 532.2 is selected as the precursor ion.
Table 2: Proposed Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 532.2 | Hypothetical 415.1 | 150 | 35 | 80 |
| 532.2 | Hypothetical 288.1 | 150 | 45 | 80 | |
| Ziresovir (IS) | 496.2 | Hypothetical 354.1 | 150 | 30 | 75 |
Note: The product ions for this compound and Ziresovir are hypothetical and should be optimized by direct infusion of the standard compounds into the mass spectrometer to determine the most abundant and stable fragments.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interferences at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of this compound and the IS should be consistent and reproducible across the concentration range.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components in the plasma.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Linearity of Calibration Curve
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 90 - 110 | < 20 |
| Low | 3 | 92 - 108 | < 10 | 90 - 110 | < 15 |
| Medium | 100 | 94 - 106 | < 8 | 90 - 110 | < 15 |
| High | 800 | 96 - 104 | < 7 | 90 - 110 | < 15 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
References
Application Notes and Protocols for Establishing Presatovir-Resistant RSV Mutants In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro generation and characterization of Respiratory Syncytial Virus (RSV) mutants resistant to the fusion inhibitor, presatovir. The protocols outlined below are intended to assist researchers in understanding the mechanisms of resistance and in the development of next-generation antiviral therapies.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a class I fusion glycoprotein essential for viral entry into host cells and is a key target for antiviral drugs. This compound (GS-5806) is a potent, orally bioavailable small molecule that inhibits RSV fusion by binding to the prefusion conformation of the F protein, thereby preventing the conformational changes required for membrane fusion.[1] The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Understanding the genetic basis of resistance to this compound is crucial for monitoring its clinical efficacy and for the development of novel inhibitors with improved resistance profiles.
Mechanism of Action of this compound
This compound targets the RSV F protein, a trimeric transmembrane glycoprotein that mediates the fusion of the viral envelope with the host cell plasma membrane.[2][3] The F protein is synthesized as an inactive precursor, F0, which is cleaved into F1 and F2 subunits.[1] For fusion to occur, the metastable prefusion conformation of the F protein must undergo a series of dramatic structural rearrangements to transition to the stable postfusion form.[1] this compound binds to a symmetric pocket within the central cavity of the prefusion F protein trimer, stabilizing this conformation and preventing the necessary structural changes for membrane fusion.[1]
Signaling Pathway of RSV F Protein-Mediated Membrane Fusion and Inhibition by this compound
The fusion process initiated by the RSV F protein is a complex series of events that can be inhibited by this compound.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Sample Preparation of the Presatovir-F Protein Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Presatovir (GS-5806) is a potent, orally bioavailable antiviral compound that targets the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] The F protein is a class I viral fusion protein essential for the entry of RSV into host cells by mediating the fusion of the viral and cellular membranes.[3] this compound inhibits this process by binding to the prefusion conformation of the F protein, preventing the conformational changes required for membrane fusion.[2][4] Understanding the precise binding mechanism and the structural impact of this compound on the F protein is crucial for further drug development and optimization. Cryo-electron microscopy (Cryo-EM) is a powerful technique for visualizing the high-resolution three-dimensional structure of such protein-ligand complexes in their near-native state.[5]
This document provides detailed application notes and protocols for the preparation of the this compound-F protein complex for single-particle Cryo-EM analysis. The following sections outline the necessary materials, reagents, and step-by-step procedures for protein expression and purification, complex formation, and vitrification for high-resolution structural studies.
I. Protein Expression and Purification of Prefusion-Stabilized RSV F Protein
A stable, prefusion conformation of the RSV F protein is essential for studying the interaction with this compound. Various stabilization strategies have been developed, such as the introduction of disulfide bonds and cavity-filling mutations (e.g., DS-Cav1).
Experimental Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding the ectodomain of the RSV F protein (strain A2) with prefusion-stabilizing mutations (e.g., DS-Cav1).
-
Incorporate a C-terminal GCNt trimerization motif to promote the formation of trimers.[6]
-
Include a C-terminal His-tag for affinity purification.
-
Clone the construct into a mammalian expression vector (e.g., pcDNA3.1).
-
-
Transient Transfection in Mammalian Cells:
-
Culture Expi293F™ cells in suspension to a density of 2.5 x 10^6 cells/mL.
-
Transfect the cells with the expression plasmid using a suitable transfection reagent (e.g., FectoPRO®).
-
Incubate the transfected cells at 37°C with 8% CO2 on an orbital shaker.
-
-
Protein Harvest and Purification:
-
Harvest the cell culture supernatant containing the secreted F protein 5-6 days post-transfection by centrifugation.
-
Clarify the supernatant by passing it through a 0.22 µm filter.
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a suitable binding buffer.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the F protein using an elution buffer containing imidazole.
-
Further purify the eluted protein using size-exclusion chromatography (SEC) to isolate the trimeric F protein and remove aggregates.
-
Assess the purity and homogeneity of the final protein sample by SDS-PAGE and negative stain electron microscopy.
-
Data Presentation: Protein Purification Parameters
| Parameter | Value/Description |
| Expression System | Expi293F™ Cells |
| Vector | pcDNA3.1 or similar |
| Purification Method 1 | Ni-NTA Affinity Chromatography |
| Purification Method 2 | Size-Exclusion Chromatography |
| Typical Yield | 1-2 mg/L of culture |
| Final Buffer | 20 mM Tris-HCl pH 8.0, 150 mM NaCl |
| Purity | >95% as determined by SDS-PAGE |
II. Formation of the this compound-F Protein Complex
Incubating the purified, prefusion-stabilized RSV F protein with this compound allows for the formation of a stable complex, which is the target for Cryo-EM analysis.
Experimental Protocol:
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[2]
-
-
Complex Formation:
-
Dilute the purified RSV F protein to a working concentration in the final SEC buffer.
-
Add this compound from the stock solution to the protein solution to achieve a final molar excess of the compound (e.g., 10-fold molar excess). The final DMSO concentration should be kept low (ideally ≤ 1%) to avoid detrimental effects on the protein.
-
Incubate the mixture on ice for a minimum of 30 minutes to allow for complex formation.[3]
-
Data Presentation: Complex Formation Parameters
| Parameter | Value/Description |
| RSV F Protein Concentration | 0.5 - 2.0 mg/mL |
| This compound Stock Concentration | 10 mM in DMSO |
| Molar Ratio (this compound:F Protein) | 10:1 |
| Incubation Time | ≥ 30 minutes |
| Incubation Temperature | 4°C (on ice) |
| Final DMSO Concentration | ≤ 1% (v/v) |
III. Cryo-EM Grid Preparation and Vitrification
The goal of this step is to embed the this compound-F protein complex in a thin layer of vitreous (non-crystalline) ice, preserving its native structure for imaging in the electron microscope.[7]
Experimental Protocol:
-
Grid Preparation:
-
Vitrification:
-
Set up a vitrification device (e.g., FEI Vitrobot Mark IV) to a controlled temperature and humidity (e.g., 4°C and 100% humidity).[8]
-
Apply 3-4 µL of the this compound-F protein complex solution to the glow-discharged grid.[3][8]
-
Blot the grid to remove excess liquid, leaving a thin film of the sample across the holes. The blotting time is a critical parameter that needs to be optimized.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[3]
-
Store the vitrified grids in liquid nitrogen until they are ready for imaging.
-
Data Presentation: Vitrification Parameters
| Parameter | Value/Description |
| Grid Type | Quantifoil R1.2/1.3, 200 mesh, Copper |
| Glow Discharge | 30-60 seconds at 10-20 mA |
| Vitrification Robot | FEI Vitrobot Mark IV or similar |
| Sample Volume | 3-4 µL |
| Blotting Time | 3-6 seconds (requires optimization) |
| Blotting Force | 0 to -5 (requires optimization) |
| Temperature | 4°C |
| Humidity | 100% |
| Freezing Medium | Liquid Ethane |
Visualization of Workflows
Diagram 1: Overall Workflow for Cryo-EM Sample Preparation
Caption: Overall workflow from protein expression to vitrification.
Diagram 2: Vitrification Process Logic
Caption: Logical flow of the vitrification process.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis for Postfusion-Specific Binding to the Respiratory Syncytial Virus F Protein by the Canonical Antigenic Site I Antibody 131–2a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 6. Cryo-EM structure of the prefusion state of canine distemper virus fusion protein ectodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Cryo-EM sample preparation [protocols.io]
Troubleshooting & Optimization
Overcoming Presatovir solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Presatovir.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Initial Observation: this compound precipitates out of solution or fails to dissolve completely in aqueous buffers.
Root Cause Analysis and Corrective Actions:
-
Insufficient Organic Co-solvent: this compound has very low intrinsic solubility in water (< 0.1 mg/mL)[1]. The use of an appropriate co-solvent is crucial.
-
Inappropriate Final Solvent Composition: The final concentration of the organic co-solvent in the aqueous buffer may be too low to maintain this compound in solution.
-
Recommended Action: For in vivo or cell-based assays, a multi-component solvent system is often necessary. Consider the following formulations that have been shown to achieve a solubility of at least 0.6 mg/mL[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
-
-
Precipitation Upon Dilution: A common issue is the precipitation of the compound when the concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
-
Recommended Action: Employ a stepwise dilution method. Add the DMSO stock solution to the other co-solvents (like PEG300 and Tween-80) and mix thoroughly before the final addition of the aqueous component (e.g., saline)[1]. If precipitation still occurs, gentle heating and/or sonication can be used to aid dissolution[1].
-
-
pH of the Aqueous Solution: The solubility of ionizable compounds can be significantly influenced by the pH of the medium.
Logical Workflow for Troubleshooting Solubility
Caption: A flowchart for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL[1].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: 100% DMSO is recommended for preparing a stock solution. A concentration of up to 6 mg/mL can be achieved, though it may require ultrasonication and gentle warming to fully dissolve[1]. It is important to use a fresh, anhydrous supply of DMSO[1].
Q3: How can I prepare a working solution of this compound for in vivo experiments?
A3: Due to its low aqueous solubility, a multi-component solvent system is required. Here are two validated protocols to achieve a concentration of at least 0.6 mg/mL[1]:
-
Method 1 (with PEG300 and Tween-80): Prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Method 2 (with cyclodextrin): Prepare a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).
Q4: My this compound precipitates when I dilute my DMSO stock into my cell culture media. What should I do?
A4: This is a common issue known as "crashing out." To mitigate this, ensure the final concentration of DMSO in your media is as low as possible (typically <0.5%) while still maintaining solubility. You can also try a stepwise dilution, adding the stock solution to a small volume of media first and then adding that to the final volume, mixing gently. If the experimental design allows, using a formulation with solubilizing excipients like PEG300 or cyclodextrins may be necessary[1][4][5].
Q5: Are there other general techniques to improve the solubility of poorly soluble compounds like this compound?
A5: Yes, several formulation strategies are used to enhance the solubility of poorly soluble drugs. These include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility[3][6].
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility[6][7].
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility[4][5].
-
Solid dispersions: This involves dispersing the drug in a solid polymer matrix to create an amorphous form, which is typically more soluble than the crystalline form[8][9].
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvent systems.
| Solvent System | Solubility | Reference |
| H₂O | < 0.1 mg/mL (insoluble) | [1] |
| DMSO | 6 mg/mL (requires ultrasonic and warming) | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 0.6 mg/mL | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 0.6 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 0.6 mg/mL.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (e.g., 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 6 mg/mL stock solution of this compound in 100% DMSO. If necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 6 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[1].
Experimental Workflow for Formulation Preparation
Caption: A workflow for preparing a this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Optimizing Presatovir Dosage for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Presatovir dosage for in vitro experiments. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable antiviral drug that acts as a respiratory syncytial virus (RSV) fusion inhibitor.[1][2] It specifically targets the RSV fusion (F) protein, which is a critical component on the surface of the virus.[2][3] By binding to the F protein, this compound prevents the conformational changes necessary for the virus to fuse with the host cell membrane, thereby inhibiting viral entry into the cell and subsequent replication.[4]
Q2: What is the typical in vitro potency of this compound?
A2: this compound exhibits potent activity against a wide range of RSV A and B clinical isolates, with a mean 50% effective concentration (EC50) of 0.43 nM.[4] The plasma-adjusted EC50, which accounts for protein binding, is a key parameter for optimizing in vivo efficacy.[5]
Q3: Which cell lines are recommended for in vitro experiments with this compound?
A3: Several cell lines are permissive to RSV infection and are commonly used for in vitro antiviral testing of compounds like this compound. These include:
-
HEp-2 (Human epithelial type 2): A widely used cell line that supports robust RSV replication.[1][6][7][8][9]
-
A549 (Human lung epithelial carcinoma): Another common cell line for RSV research, though it may exhibit a more robust antiviral response compared to HEp-2 cells.[7][8]
-
Vero (African green monkey kidney): These cells are also permissive to RSV infection and are suitable for various antiviral assays.[7][9]
-
MDCK (Madin-Darby Canine Kidney): While primarily used for influenza virus, they can also be used for some respiratory virus studies.[1][6]
-
LLC-MK2 (Rhesus Monkey Kidney): Often used for the isolation of parainfluenza viruses but can be part of a broader respiratory virus panel.[1][6]
The choice of cell line can influence experimental outcomes, so consistency is key for comparative studies.
Q4: How can I determine the optimal dosage range for my in vitro experiments?
A4: The optimal dosage range for this compound in your specific experimental setup should be determined by generating a dose-response curve. This involves testing a wide, logarithmic range of drug concentrations and measuring the resulting inhibition of viral activity. From this curve, you can determine key parameters like the EC50 (or IC50) value, which represents the concentration at which 50% of the viral activity is inhibited.[10][11] It is also crucial to assess the cytotoxicity of this compound in your chosen cell line to ensure that the observed antiviral effect is not due to cell death.
Q5: What are known resistance mutations to this compound?
A5: Emergence of resistance is a potential issue with antiviral agents. For this compound, several amino acid substitutions in the RSV F protein have been associated with reduced susceptibility. Some of these substitutions include those at positions L141, F140, S398, and T400.[12] In some cases, resistance can develop relatively quickly in vitro, with resistant variants emerging within a few passages.[13] Researchers should be aware of the potential for resistance development, especially in long-term culture experiments.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Mean EC50 | 0.43 nM | HEp-2 | [4] |
| Plasma-Adjusted EC50 (paEC50) Target | <10 nM | Not specified | [5] |
Table 2: Common Cell Lines for RSV In Vitro Studies
| Cell Line | Origin | Key Characteristics | References |
| HEp-2 | Human Laryngeal Carcinoma | High permissiveness to RSV replication. | [1][6][7][8][9] |
| A549 | Human Lung Carcinoma | Can mount a more robust antiviral response than HEp-2 cells. | [7][8] |
| Vero | African Green Monkey Kidney | Permissive to a wide range of viruses, including RSV. | [7][9] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Assay (PRNA)
This assay is considered the "gold standard" for quantifying the titer of neutralizing antibodies or the potency of antiviral drugs.[14]
Materials:
-
Confluent monolayer of HEp-2 cells (or other suitable cell line) in 6-well or 12-well plates.
-
RSV stock of known titer.
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., medium containing 0.5% methylcellulose or agarose).
-
Fixative (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol).
Procedure:
-
Cell Seeding: Seed HEp-2 cells into plates and incubate until they form a confluent monolayer.
-
Serial Dilutions: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Drug Incubation: Mix each drug dilution with a standardized amount of RSV (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the drug to neutralize the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until plaques are visible.
-
Fixation and Staining: Remove the overlay, fix the cells with the fixative, and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.[14]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.[15]
Materials:
-
HEp-2 cells (or other suitable cell line) in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of isopropanol and DMSO).[15]
Procedure:
-
Cell Seeding: Seed HEp-2 cells into a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells only (no drug) and wells with medium only (background).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 4 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Virus Titer | Always use a freshly thawed and titered virus stock for each experiment. Avoid multiple freeze-thaw cycles of the virus stock. |
| Cell Health and Confluency | Ensure cells are healthy, within a consistent passage number range, and seeded at the same density to achieve a consistent level of confluency at the time of infection. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with serial dilutions to ensure accurate drug concentrations. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and CO2 levels for all experiments. |
Issue 2: Apparent Antiviral Activity at Concentrations Close to the CC50 Value
| Potential Cause | Troubleshooting Step |
| Cytotoxicity Masking Antiviral Effect | The observed reduction in viral signal may be due to cell death rather than a specific antiviral effect. Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window. |
| Inaccurate Cytotoxicity Measurement | Run the cytotoxicity assay in parallel with the antiviral assay using the exact same conditions (cell density, incubation time, etc.). |
Issue 3: Emergence of Drug-Resistant Virus in Culture
| Potential Cause | Troubleshooting Step |
| Prolonged Exposure to Suboptimal Drug Concentrations | Limit the number of passages of the virus in the presence of the drug. If long-term experiments are necessary, consider sequencing the RSV F gene to monitor for the emergence of known resistance mutations.[12][16][17][18][19][20] |
| High Viral Load | A higher viral load increases the probability of pre-existing resistant variants. Use a consistent and appropriate multiplicity of infection (MOI) for your experiments. |
Visualizations
Figure 1: this compound's mechanism of action, blocking RSV fusion.
Figure 2: Workflow for determining the EC50 of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. strategicstrike.blob.core.windows.net [strategicstrike.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Resistance Assessment Following Administration of Respiratory Syncytial Virus (RSV) Fusion Inhibitor this compound to Participants Experimentally Infected With RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Presatovir cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Presatovir in cell line experiments. While this compound is generally reported to have low in vitro cytotoxicity, this guide offers strategies to identify and mitigate potential sources of cell death, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What are the common causes?
A1: Unexpected cytotoxicity can stem from several factors not directly related to the inherent activity of this compound. These can be broadly categorized as experimental setup, reagent quality, and specific cell line sensitivities. Key areas to investigate include:
-
Suboptimal Cell Density: Both too low and too high cell densities can influence the apparent cytotoxicity of a compound.[1][2][3][4]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[5][6][7]
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or influence cell sensitivity, and variations in serum concentration can affect results.[8][9]
-
Assay Interference: The cytotoxicity assay itself might be producing false-positive results due to interactions with this compound or the experimental conditions.[10][11][12]
-
Cell Line Health and Contamination: Unhealthy cells or underlying contamination (e.g., mycoplasma) can increase sensitivity to any treatment.
Q2: How can I determine if the solvent is causing the observed cytotoxicity?
A2: To determine if the solvent is the source of cytotoxicity, it is crucial to run a vehicle control. This involves treating cells with the same concentration of the solvent (e.g., DMSO) used in the this compound-treated wells, but without the drug. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high. It is recommended to keep the final DMSO concentration at or below 0.5%, although the tolerance can be cell-line dependent.[6]
Q3: Can the density of the cells at the time of treatment affect the cytotoxicity results?
A3: Yes, cell density is a critical parameter. Cells seeded at a low density may be more susceptible to drug-induced stress. Conversely, cells at a very high density might exhibit reduced metabolic activity or contact inhibition, which can also alter their response to a compound.[3][4] It is important to optimize the cell seeding density for your specific cell line and assay duration to ensure they are in a logarithmic growth phase at the time of treatment.
Q4: What is the role of serum in the culture medium in influencing this compound's cytotoxic effects?
A4: Serum contains various proteins and growth factors that can influence cell health and drug activity. Serum proteins can bind to the compound, reducing its effective concentration. Variations in serum concentration between experiments can lead to inconsistent results.[8][9] If you suspect serum-related effects, you can try reducing the serum concentration during the treatment period, but be aware that this can also stress the cells.
Q5: Is it possible that my cytotoxicity assay is giving me a false-positive result?
A5: Yes, some cytotoxicity assays can be prone to artifacts. For example, compounds can interfere with the chemical reactions of metabolic assays like the MTT assay, leading to an overestimation of cytotoxicity.[11][12] It is good practice to confirm cytotoxic effects with a second, mechanistically different assay (e.g., a membrane integrity assay like LDH release or trypan blue exclusion if you are using a metabolic assay).
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cytotoxicity
If you are observing unexpected levels of cell death in your experiments with this compound, follow this step-by-step guide to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary: Experimental Parameters Influencing Cytotoxicity
| Parameter | Low Range | Optimal Range | High Range | Potential Issue if Outside Optimal Range |
| Final DMSO Concentration | < 0.1% | 0.1% - 0.5% | > 0.5% | Direct solvent toxicity leading to cell death.[5][6] |
| Cell Seeding Density (96-well plate) | < 2,000 cells/well | 5,000 - 20,000 cells/well | > 50,000 cells/well | Increased susceptibility at low density; altered metabolism at high density.[1][3] |
| Serum (FBS) Concentration | 0% - 2% | 5% - 10% | > 10% | Cell stress at low concentrations; potential for drug binding and interference at high concentrations.[8][9] |
| Incubation Time with this compound | < 24 hours | 24 - 72 hours | > 72 hours | Insufficient time for effect; nutrient depletion and cell stress at longer times. |
Guide 2: Strategies to Mitigate Drug-Induced Cytotoxicity
If the observed cytotoxicity is confirmed to be a result of this compound's activity, and you wish to investigate the underlying mechanism or potentially reduce off-target effects, consider the following strategies.
1. Co-treatment with a Pan-Caspase Inhibitor to Investigate Apoptosis
Drug-induced cytotoxicity is often mediated by apoptosis, a programmed cell death pathway executed by caspases. To determine if this compound is inducing apoptosis, you can perform a co-treatment experiment with a pan-caspase inhibitor, such as Z-VAD-FMK.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway.
Experimental Protocol: Co-treatment with Z-VAD-FMK
-
Cell Seeding: Seed your cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK at 20-50 µM) for 1-2 hours. Include a vehicle control for the inhibitor.
-
This compound Treatment: Add this compound at the desired concentrations to the wells, both with and without the caspase inhibitor.
-
Incubation: Incubate for the standard duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo® or a similar assay).
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the caspase inhibitor. A significant increase in viability in the co-treated wells suggests that this compound-induced cytotoxicity is at least partially mediated by apoptosis.
2. Co-treatment with an Antioxidant to Investigate Oxidative Stress
Another common mechanism of drug-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. To test for this, you can co-treat cells with an antioxidant like N-acetylcysteine (NAC).
Oxidative Stress Pathway
Caption: Simplified oxidative stress pathway.
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Seed cells in a 96-well plate at their optimal density and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with NAC (e.g., 1-5 mM) for 1-2 hours. Include a vehicle control for NAC.
-
This compound Treatment: Add this compound at various concentrations to wells with and without NAC.
-
Incubation: Incubate for your desired experimental duration.
-
Viability Assay: Measure cell viability.
-
Analysis: If NAC co-treatment significantly rescues cells from this compound-induced death, it indicates that oxidative stress is a likely contributor to the observed cytotoxicity.[13][14][15][16]
By systematically working through these troubleshooting steps and mitigation strategies, researchers can better understand and control for unexpected cytotoxicity in their in vitro experiments with this compound, leading to more robust and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Oral Bioavailability of Presatovir Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on Presatovir formulations. Our goal is to help you overcome common challenges related to oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing low and variable oral bioavailability in preclinical animal models. What are the potential causes?
A1: Low and variable oral bioavailability of this compound formulations can stem from several factors. This compound is known to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low aqueous solubility and potentially variable permeability. Key issues to investigate include:
-
Poor Aqueous Solubility: this compound is practically insoluble in water (< 0.1 mg/mL), which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Low Dissolution Rate: Even if soluble, the rate at which your formulation releases this compound for dissolution might be too slow, leading to incomplete absorption as it transits through the GI tract.
-
Poor Permeability: The initial lead compounds for this compound exhibited poor membrane permeability and were subject to efflux pumps, which actively transport the drug out of intestinal cells, reducing absorption. While this compound was optimized to overcome this, your specific formulation excipients could negatively impact its permeability.[2]
-
First-Pass Metabolism: Like many drugs, this compound may be subject to metabolism in the gut wall and liver before it reaches systemic circulation, reducing its bioavailability.[3][4]
-
Formulation-Related Issues: The excipients and manufacturing process of your formulation can significantly impact drug release and stability in the GI tract.
Q2: How can I improve the dissolution rate of my this compound formulation?
A2: Enhancing the dissolution rate is a critical step for improving the oral bioavailability of poorly soluble drugs like this compound. Consider the following strategies:
-
Particle Size Reduction: Decreasing the particle size of the this compound active pharmaceutical ingredient (API) increases the surface area available for dissolution.[3][4] Techniques like micronization and nanomilling can be employed.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a more soluble amorphous form by dispersing it in a polymer matrix can significantly enhance its dissolution rate and apparent solubility.
-
Use of Solubilizing Excipients: Incorporating surfactants, wetting agents, or cyclodextrins into your formulation can improve the wettability and solubility of this compound in the GI fluids.[3][4]
Q3: What are lipid-based formulations and can they improve this compound's bioavailability?
A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent strategy for enhancing the oral bioavailability of lipophilic drugs like this compound.[3][4][5] These systems consist of a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in the aqueous environment of the GI tract.
The benefits of lipid-based formulations for this compound include:
-
Enhanced Solubilization: this compound remains in a dissolved state in the lipid droplets, bypassing the dissolution step.
-
Improved Absorption: The lipid components can facilitate drug absorption through the lymphatic pathway, potentially reducing first-pass metabolism.
-
Protection from Degradation: The formulation can protect the drug from enzymatic degradation in the GI tract.
Q4: My in vitro dissolution looks good, but the in vivo bioavailability is still low. What could be the problem?
A4: This scenario often points towards permeability or metabolism issues.
-
Permeability Barriers: Even if this compound is dissolved, it may not be efficiently transported across the intestinal epithelium. Consider conducting Caco-2 permeability assays to assess this. The original lead compound for this compound had high efflux ratios, which were later optimized.[2]
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. You may need to investigate the metabolic stability of this compound in your formulation using liver microsomes or other in vitro models.
-
GI Tract Instability: Your formulation might not be stable in the harsh environment of the stomach or intestines, leading to drug degradation.
Troubleshooting Guides
Issue 1: Poor Dissolution Profile of this compound Tablets/Capsules
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate drug release from the dosage form | 1. Incorporate disintegrants (e.g., croscarmellose sodium) to promote rapid tablet breakup. 2. Reduce the binder concentration or use a more soluble binder. 3. Optimize the compression force during tableting. | Faster disintegration and dissolution of the dosage form. |
| Poor wettability of this compound powder | 1. Include a surfactant (e.g., sodium lauryl sulfate) in the formulation. 2. Employ a wet granulation technique to improve powder wetting. | Improved contact of the dissolution medium with the drug particles. |
| Drug polymorphism | 1. Characterize the solid-state form of this compound in your formulation (e.g., using XRD, DSC). 2. Ensure consistent use of the desired polymorphic form. | Consistent and predictable dissolution behavior. |
Issue 2: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High efflux ratio | 1. Co-administer with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) in the Caco-2 assay to confirm efflux. 2. Incorporate excipients that can inhibit efflux pumps (e.g., certain surfactants like Tween 80). | Increased apparent permeability in the apical-to-basolateral direction. |
| Low passive diffusion | 1. Formulate this compound in a lipid-based system to take advantage of lipid absorption pathways. 2. Use permeation enhancers, though this should be done with caution due to potential toxicity. | Enhanced transport of this compound across the Caco-2 cell monolayer. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting film or powder in a vacuum oven overnight to remove residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the ASD for amorphicity (XRD), drug-polymer interaction (FTIR), and dissolution enhancement compared to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics the relevant physiological conditions (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid with pancreatin). The volume should be 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: A typical experimental workflow for developing and evaluating a new this compound formulation.
Caption: A decision tree for troubleshooting low oral bioavailability of this compound formulations.
References
- 1. glpbio.com [glpbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Presatovir in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Presatovir in cellular assays. The information is designed to help address specific issues, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent respiratory syncytial virus (RSV) fusion inhibitor.[1][2] Its primary target is the RSV fusion (F) protein.[3] this compound binds to the F protein and inhibits the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the host cell.[1]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of RSV replication. This can be observed in cellular assays as a reduction in:
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Viral-induced cytopathic effect (CPE)
-
Viral plaque formation
-
Viral RNA levels (quantified by RT-qPCR)
-
Expression of viral proteins (e.g., RSV F protein)
This compound has demonstrated potent activity against a wide range of RSV A and B clinical isolates, with a mean 50% effective concentration (EC50) of 0.43 nM.[1]
Q3: Has this compound shown any off-target effects or cytotoxicity in preclinical studies?
A3: Preclinical studies have indicated that this compound has low cytotoxicity in human cell lines and primary cell cultures.[4] It has a high selectivity index of over 23,000-fold, suggesting a wide therapeutic window between its antiviral activity and any potential cytotoxic effects.[4] Clinical trials in healthy adults and various patient populations have shown this compound to have a favorable safety profile, with adverse events being similar to those observed in placebo groups.[5][6][7][8]
Q4: Can resistance to this compound develop in cellular assays?
A4: Yes, resistance to this compound can emerge through mutations in the RSV F protein, the drug's target.[9][10] In a human challenge study, the emergence of this compound-resistant RSV occurred during therapy.[11] Researchers should be aware of the potential for resistance development, especially in long-term culture experiments.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death or Cytotoxicity
Problem: You observe significant cell death or a decrease in cell viability in your cell cultures treated with this compound, even at concentrations expected to be non-toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Solvent Toxicity | This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤0.5%). | Vehicle Control Experiment: Treat cells with the same volume of DMSO used to deliver this compound as a vehicle control. Compare cell viability to untreated cells. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules. The reported low cytotoxicity may not apply to your specific cell model. | Dose-Response Cytotoxicity Assay: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. |
| Off-Target Kinase Inhibition | Although not specifically reported for this compound, some small molecules can have off-target effects on cellular kinases involved in cell survival pathways. | Kinase Inhibition Profiling: If significant and unexplained cytotoxicity is observed, consider screening this compound against a panel of common cellular kinases to identify any off-target interactions. |
| Assay Interference | The compound may interfere with the readout of your viability assay (e.g., absorbance or fluorescence). | Assay Interference Control: Run the viability assay in a cell-free system with the compound to check for direct interference with the assay reagents. |
1. Dose-Response Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of viable cells.
-
Materials: 96-well plates, your cell line of interest, culture medium, this compound, MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), and a plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium only (no cells) for background control and wells with cells and medium without this compound as a viability control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.[12][13]
-
2. Kinase Inhibition Profiling (In Vitro Kinase Assay)
This is a specialized service often performed by contract research organizations (CROs).
-
General Principle: The assay measures the ability of a compound to inhibit the activity of a panel of purified kinases. This is often done by quantifying the phosphorylation of a substrate.
-
Procedure Outline:
-
A library of purified kinases is used.
-
Each kinase is incubated with its specific substrate and ATP (often radiolabeled [γ-³²P]-ATP).
-
This compound is added at one or more concentrations.
-
The reaction is allowed to proceed, and then stopped.
-
The amount of phosphorylated substrate is quantified, often by measuring incorporated radioactivity.
-
The percentage of inhibition for each kinase at the tested concentration of this compound is calculated.[11][14][15][16]
-
Guide 2: Inconsistent Antiviral Efficacy
Problem: You observe variable or lower-than-expected inhibition of RSV replication with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Viral Titer Variability | Inconsistent amounts of virus used for infection will lead to variable results. | Accurate Virus Titration: Always use a freshly titrated stock of RSV for your experiments. Perform a plaque assay or TCID50 assay to determine the exact viral titer. |
| Emergence of Resistance | Prolonged culture in the presence of the drug can lead to the selection of resistant viral variants. | Sequence RSV F Gene: If resistance is suspected, extract viral RNA from the supernatant of treated and untreated cultures and sequence the F gene to look for known resistance mutations. |
| Drug-Drug Interactions (in co-treatment studies) | If this compound is used in combination with other compounds, they may have antagonistic effects. | Combination Index (CI) Analysis: When testing combinations, perform a systematic dose-matrix experiment and use software to calculate the CI to determine if the interaction is synergistic, additive, or antagonistic. A study has shown that combining this compound with another fusion inhibitor, Ziresovir, can be antagonistic.[17] |
| Time of Drug Addition | The timing of drug addition relative to infection is critical for fusion inhibitors. | Time-of-Addition Assay: To confirm the stage of the viral life cycle being inhibited, add this compound at different time points before, during, and after viral infection. |
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.
-
Materials: 24-well plates, host cells, RSV stock, culture medium, and this compound.
-
Procedure:
-
Seed host cells in 24-well plates and grow to confluence.
-
Set up different treatment conditions:
-
Pre-treatment: Treat cells with this compound for 2 hours, then wash and infect with RSV.
-
Co-treatment: Add this compound and RSV to the cells simultaneously.
-
Post-treatment: Infect cells with RSV for 2 hours, wash, and then add medium containing this compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).
-
-
Include an untreated, infected control.
-
After 24-48 hours, harvest the supernatant or cell lysate.
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Quantify viral replication, for example, by measuring viral RNA levels using RT-qPCR.
-
A potent fusion inhibitor like this compound is expected to be most effective during the pre-treatment and co-treatment phases.
-
Visualization of Key Pathways and Workflows
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Simplified overview of host cell signaling pathways activated by RSV infection.
References
- 1. worldscientific.com [worldscientific.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Innovative Strategies in Antiviral Therapy: Natural Compounds and Intracellular Signaling Pathways [frontiersin.org]
- 4. Host cellular transcriptional response to respiratory syncytial virus infection in HEp-2 cells: insights from cDNA microarray and quantitative PCR analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44425 [onderzoekmetmensen.nl]
- 6. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Multiple Signal Transduction Pathways of SARS-CoV-2: Approaches to COVID-19 Therapeutic Candidates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro protein kinase assay [bio-protocol.org]
- 15. In vitro kinase assay [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
Optimizing incubation time for Presatovir in viral entry assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for optimizing the incubation time of Presatovir in respiratory syncytial virus (RSV) viral entry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as GS-5806) is a potent, orally bioavailable small molecule inhibitor of the RSV fusion (F) protein.[1][2][3] Its mechanism of action involves binding to the F protein and preventing the critical conformational changes required for the fusion of the viral envelope with the host cell membrane.[1][2] This action effectively blocks the virus from entering the host cell, thus inhibiting the first step of infection.[4][5]
Q2: What is the typical cell line and virus strain used for this compound assays?
The most commonly used cell line for in vitro RSV studies, including those for fusion inhibitors, is the HEp-2 cell line (human laryngeal carcinoma cells), due to its high susceptibility to RSV infection.[1][2][3] The RSV A2 strain is frequently used as a reference strain in these assays.[1][4]
Q3: What is a "time-of-addition" assay and why is it important for an entry inhibitor like this compound?
A time-of-addition assay is a critical experiment to determine the specific stage of the viral replication cycle that an antiviral compound targets.[6][7] For an entry inhibitor like this compound, this assay demonstrates that the drug is most effective when added before or at the same time as the virus is introduced to the cells.[4][6] If the addition of the drug is delayed until after the virus has already entered the cells, its inhibitory activity is significantly reduced or lost.[6] This confirms that the compound's target is indeed viral entry.
Q4: What is the expected EC50 for this compound in a standard viral entry assay?
This compound is a highly potent inhibitor, with a reported mean EC50 (50% effective concentration) value of approximately 0.43 nM against a wide range of RSV A and B clinical isolates in HEp-2 cells.[1][4]
Q5: How long does a typical RSV infection assay take to show a cytopathic effect (CPE)?
In HEp-2 cells, widespread RSV infection and observable cytopathic effects, such as syncytia (multinucleated giant cells) formation, typically become apparent within 24 hours and progress, with viral replication peaking around 72 to 96 hours post-infection.[1][2] Standard cytopathic effect assays are often incubated for 3 to 4 days to allow for clear endpoint measurement.[5]
Optimizing this compound Incubation Time
The key to a successful viral entry assay with this compound is to ensure the compound is present and active at the time of viral fusion. The optimal incubation strategy involves pre-incubating the cells with this compound before adding the virus.
Data Presentation
Table 1: Recommended Parameters for this compound Viral Entry Assay
| Parameter | Recommendation | Rationale |
| Cell Line | HEp-2 | High susceptibility to RSV infection and replication.[1][2] |
| Virus Strain | RSV A2 or relevant clinical isolate | A2 is a standard laboratory strain; clinical isolates ensure relevance.[1][4] |
| Multiplicity of Infection (MOI) | 0.1 - 1.0 | A lower MOI allows for multiple rounds of replication, while a higher MOI can be used to synchronize infection. |
| This compound Pre-incubation Time | 30 minutes to 2 hours | Allows for sufficient time for the compound to associate with cells and be present to inhibit the F protein upon viral binding and fusion initiation. |
| Drug-Virus Co-incubation | 1 to 2 hours at 37°C | Permits viral attachment and entry to occur.[6] |
| Total Assay Incubation | 72 to 96 hours | Sufficient time for viral replication to cause a measurable cytopathic effect (CPE) or for reporter gene expression in the control wells.[1] |
Table 2: Expected Impact of this compound Incubation Time on Antiviral Efficacy (IC50)
This table provides illustrative data based on the known mechanism of fusion inhibitors. The IC50 value represents the concentration of drug required to inhibit 50% of viral activity; a lower IC50 indicates higher potency.
| Time of Drug Addition (Relative to Virus) | Expected IC50 Value | Interpretation |
| -1 hour (Pre-incubation) | Low (e.g., ~0.4 nM) | Optimal: Drug is present before viral entry, leading to maximum inhibition. |
| 0 hours (Co-incubation) | Low (e.g., ~0.5 nM) | Effective: Drug is present at the time of viral entry. |
| +2 hours (Post-infection) | Significantly Higher | Reduced Efficacy: Most virions have already entered the cells, and the drug cannot inhibit them.[6] |
| +6 hours (Post-infection) | No measurable inhibition | Ineffective: Viral replication is well underway, far past the entry step.[5] |
Experimental Protocols
Protocol: Time-of-Addition Assay to Confirm Optimal Incubation Window
This protocol is designed to determine the window of activity for this compound, confirming its role as an entry inhibitor.
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer (approximately 80-90%) on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture medium. Include a "no-drug" (vehicle, e.g., DMSO) control.
-
Experimental Setup: Design the plate map to include different time points for drug addition. A typical setup includes adding this compound at:
-
-1h: 1 hour before virus addition.
-
0h: Simultaneously with the virus.
-
+1h, +2h, +4h, +8h: At various time points after the initial virus infection period.
-
-
Pre-incubation Step (-1h): For the pre-incubation wells, remove the culture medium and add the medium containing the appropriate this compound concentration. Incubate for 1 hour at 37°C.
-
Infection (0h):
-
Prepare the RSV inoculum at the desired MOI in culture medium.
-
For all wells (except the "+ time point" wells not yet receiving the drug), remove the medium.
-
Add the virus inoculum. For the "0h" wells, add the virus inoculum that also contains the final concentration of this compound.
-
Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption and entry.
-
-
Post-infection Drug Addition:
-
After the 1-2 hour infection period, wash all wells gently with PBS to remove unbound virus.
-
Add fresh culture medium to all wells. For the "-1h" and "0h" wells, this medium should again contain the respective concentrations of this compound.
-
For the post-infection time points (+1h, +2h, etc.), add the this compound-containing medium at the designated times.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
Assay Readout: Quantify the viral activity. This can be done by:
-
CPE Observation: Microscopic examination and scoring of syncytia formation.
-
Cell Viability Assay: Using reagents like MTT or CellTiter-Glo® to measure the viability of the cells, which is inversely proportional to the viral cytopathic effect.
-
-
Data Analysis: Calculate the percent inhibition for each concentration at each time point relative to the virus control (no drug). Plot the dose-response curves and determine the IC50 value for each time point.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action, blocking RSV F protein conformational change.
Caption: Experimental workflow for a time-of-addition assay.
Troubleshooting Guides
Caption: Troubleshooting decision tree for viral entry assays.
Q: My IC50 value for this compound is much higher than the reported ~0.4 nM. What could be wrong?
A: A higher-than-expected IC50 suggests suboptimal inhibition. Consider the following:
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Timing of Addition: this compound is a fusion inhibitor and must be present during the viral entry step. If you add the compound hours after infecting the cells, its potency will be drastically reduced.
-
Solution: Ensure you are pre-incubating the cells with this compound for at least 30-60 minutes before adding the virus, or co-incubating the drug and virus together from time zero.
-
-
Viral Load (MOI): An excessively high MOI means a large number of virus particles are attempting to enter cells simultaneously. This can overwhelm the inhibitor, requiring a higher concentration for effective neutralization.
-
Solution: Titrate your virus stock carefully. Try reducing the MOI to see if the IC50 value decreases.
-
-
Cell Health: Unhealthy or overly confluent cells can affect the outcome of the assay.
-
Solution: Ensure you are using cells from a low passage number that are in the logarithmic growth phase. Check for proper morphology and ensure the monolayer is ~80-90% confluent at the time of infection.
-
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound from a trusted supplier and verify its storage conditions.
-
Q: I see some viral inhibition, but it's not complete even at high concentrations. Why?
A: This could be due to several factors:
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Assay Window: If the total assay incubation time is too long, the virus might undergo multiple replication cycles. Even if initial entry is blocked, a few escaped virions could lead to significant CPE over an extended period.
-
Solution: Consider shortening the overall assay duration (e.g., to 48-72 hours) or using a method that measures first-round infection, like a luciferase reporter assay.
-
-
Cell-to-Cell Spread: RSV can spread directly from an infected cell to its neighbor. While this compound is effective against this mode of transmission, its efficacy might be slightly different than against cell-free virus.
-
Solution: This is an inherent characteristic of the virus. Ensure your initial inoculum is washed off thoroughly after the adsorption period to minimize the number of primary infected cells.
-
-
Drug-Resistant Variants: While less common in a short-term in vitro assay, the emergence of resistant viruses is a possibility, especially if the virus stock has been passaged multiple times in the presence of other inhibitors.[8]
-
Solution: Use a low-passage, sequenced virus stock.
-
References
- 1. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance Assessment Following Administration of Respiratory Syncytial Virus (RSV) Fusion Inhibitor this compound to Participants Experimentally Infected With RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Presatovir Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of Presatovir (formerly GS-5806) in preclinical animal models of Respiratory Syncytial Virus (RSV) infection. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (GS-5806) is a potent, orally bioavailable small-molecule inhibitor of the RSV fusion (F) protein.[1][2][3] Its mechanism of action involves binding to the metastable prefusion conformation of the F protein, stabilizing it, and thereby preventing the essential conformational changes that mediate the fusion of the viral envelope with the host cell membrane.[2] This action effectively blocks viral entry into the host cell.[4]
Q2: Which animal model is most appropriate for studying the efficacy of this compound?
A2: The cotton rat (Sigmodon hispidus) is considered the gold standard and most relevant small animal model for preclinical studies of RSV infection and for evaluating RSV therapeutics like this compound.[5][6][7] This is because cotton rats are highly susceptible to infection with non-adapted human RSV strains, display many features of human pathology, and results from this model have historically been predictive of clinical outcomes in humans.[5][6][7] Mice (e.g., BALB/c) are also used but are generally less permissive to RSV replication.[8]
Q3: What is the oral bioavailability of this compound in common preclinical species?
A3: this compound was specifically developed for oral administration. In preclinical species, its oral bioavailability is favorable, ranging from 46% to 100%.[1][3][9] Studies have also demonstrated efficient penetration of the compound into lung tissue, which is the primary site of RSV infection.[1][3][9]
Q4: Can this compound be administered through routes other than oral gavage?
A4: While this compound is designed for oral delivery, experimental protocols may require alternative routes. However, oral gavage is the most common and well-documented method for preclinical efficacy studies. Any deviation from this route would require significant validation, including pharmacokinetic and formulation adjustments, to ensure comparable exposure levels.
Q5: What are the known resistance mutations to this compound?
A5: Resistance to this compound has been associated with specific amino acid substitutions in the RSV F protein.[4] In vitro studies have identified mutations such as L138F or F140L in RSV A and F488L or F488S in RSV B that confer resistance to this compound and cross-resistance to other fusion inhibitors.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing vehicle | - Poor solubility of this compound in the chosen vehicle.- Incorrect solvent ratios or order of addition.- Temperature changes affecting solubility. | - Prepare fresh formulations daily. Use gentle heating and/or sonication to aid dissolution.[3]- Ensure the proportion of co-solvents like DMSO is appropriate and that components are added in the correct sequence (e.g., dissolve in DMSO first, then add PEG300, followed by Tween-80 and finally saline).- Consider using a cyclodextrin-based vehicle (e.g., 20% SBE-β-CD in Saline) to improve solubility.[3] |
| Animal distress during or after oral gavage (e.g., coughing, choking) | - Inadvertent administration into the trachea.- Esophageal irritation or perforation from improper technique or needle size. | - Ensure personnel are thoroughly trained in proper restraint and gavage technique. The gavage needle should be inserted gently along the upper palate and should pass into the esophagus without resistance.- Use an appropriately sized, flexible gavage needle with a rounded tip to minimize trauma.- If signs of respiratory distress occur, the animal should be euthanized immediately. |
| High variability in viral load reduction between animals in the same dose group | - Inaccurate dosing due to improper gavage technique (e.g., reflux).- Animal-to-animal variation in drug absorption and metabolism.- Inconsistent viral inoculum delivery. | - Refine gavage technique to ensure the full dose is delivered to the stomach. Using the smallest feasible volume can limit reflux.- Ensure a consistent fasting state for animals before dosing, as food can affect absorption.- Increase the number of animals per group to improve statistical power.- Standardize the intranasal virus inoculation procedure to ensure all animals receive a consistent viral challenge. |
| Unexpected adverse effects (e.g., weight loss, lethargy) in treated animals | - Toxicity of the drug at the administered dose.- Toxicity related to the delivery vehicle (e.g., high concentrations of DMSO or surfactants). | - Conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) of this compound in your specific animal model.- Include a "vehicle-only" control group in your experiment to differentiate between drug-related and vehicle-related toxicity.- Minimize the concentration of potentially toxic excipients in the formulation. |
Data Presentation: Preclinical Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in the Cotton Rat RSV Model
| Dose (mg/kg, Oral) | Observed Outcome | Reference |
| 0.3 - 30 | Dose-dependent reduction in viral load in both upper and lower respiratory tracts. | [10] |
| Not specified | Demonstrated antiviral efficacy. | [1][5] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Details | Reference |
| Mean EC₅₀ | 0.43 nM | Against a panel of 75 RSV A and B clinical isolates. | [1][2][4] |
| Selectivity Index | > 23,000-fold | Based on low cytotoxicity in human cell lines and primary cell cultures. | [4] |
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Parameter | Value | Reference |
| Rat, Dog, Monkey | Oral Bioavailability (%) | 46 - 100 | [1][9] |
| Sprague-Dawley Rat | Tissue Penetration | Efficient penetration into lung tissue demonstrated. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on common vehicle compositions for poorly soluble compounds.
Materials:
-
This compound (GS-5806) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. Prepare a slight overage (e.g., 10-20%).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A common composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .
-
Add the 10% volume of DMSO to the this compound powder. Vortex thoroughly until the powder is fully dissolved.
-
Sequentially add the 40% volume of PEG300 and the 5% volume of Tween-80, vortexing well after each addition.
-
Finally, add the 45% volume of sterile saline to reach the final desired concentration and volume. Vortex until the solution is clear and homogenous.
-
If any precipitation is observed, gently warm the solution and/or place it in a sonicator bath for 5-10 minutes until clear.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Prophylactic Efficacy Testing in the Cotton Rat RSV Model
Animal Model:
-
6-8 week old cotton rats (Sigmodon hispidus), housed in appropriate BSL-2 conditions.
Experimental Timeline:
-
Day -1: Administer this compound or vehicle control via oral gavage.
-
Day 0: Infect all animals with RSV.
-
Day 4 or 5: Euthanize animals and harvest tissues for analysis.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 72 hours before the start of the experiment.
-
Dosing (Day -1):
-
Weigh each animal to calculate the precise dosing volume.
-
Administer the prepared this compound formulation (or vehicle control) via oral gavage. Typical dose volumes are 5-10 mL/kg.
-
-
RSV Infection (Day 0):
-
Lightly anesthetize the cotton rats (e.g., with isoflurane).
-
Inoculate the animals intranasally with a standardized dose of RSV (e.g., 1x10⁵ Plaque Forming Units (PFU)) in a small volume (e.g., 50-100 µL).
-
Return animals to their cages and monitor their recovery from anesthesia.
-
-
Endpoint Analysis (Day 4 or 5):
-
Euthanize the animals according to IACUC-approved procedures.
-
Harvest the lungs and nasal tissues.
-
Process the tissues for viral load quantification using methods such as plaque assay or quantitative reverse transcription PCR (qRT-PCR).
-
Lung tissue may also be collected for histopathological analysis to assess inflammation and disease pathology.
-
Visualizations
Caption: Mechanism of this compound action on the RSV F protein.
References
- 1. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. sigmovir.com [sigmovir.com]
- 8. aragen.com [aragen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Presatovir Plaque Reduction Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Presatovir plaque reduction assays. Our goal is to help you minimize variability and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound plaque reduction assays. Each question is followed by a detailed explanation and recommended troubleshooting steps.
Q1: Why am I seeing no plaques or a significant reduction in plaque numbers in my control (untreated) wells?
A: This issue can stem from several factors related to either the virus stock or the host cells.
-
Virus Viability: The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles.[1]
-
Virus Titer: The initial virus concentration might be too low to produce a countable number of plaques.[1]
-
Cell Health: The host cell monolayer is critical for plaque formation. Unhealthy or over-confluent cells will not support viral replication effectively.[2] Ensure cells are actively dividing and at 90-100% confluency at the time of infection.[2][3]
Troubleshooting Steps:
| Parameter | Recommendation | Reference |
| Virus Stock | Use a fresh, low-passage virus stock. Aliquot the stock to minimize freeze-thaw cycles. | [1] |
| Virus Titer | Re-titer the virus stock to determine the optimal concentration for infection. | [1] |
| Cell Confluency | Plate cells the day before the assay to achieve a 90-100% confluent monolayer on the day of infection. | [3] |
| Cell Viability | Visually inspect cells for normal morphology and viability before starting the assay. | [3] |
Q2: My plaque sizes are inconsistent or "fuzzy" and difficult to count.
A: Plaque morphology is a key indicator of assay health. Inconsistent or diffuse plaques can be caused by several factors.
-
Overlay Medium: The concentration and application of the overlay (e.g., agarose, carboxymethyl cellulose) is crucial. If the overlay is too dilute, the virus can spread more freely, leading to diffuse plaques.[1] If it's too concentrated, it can inhibit plaque development.[1]
-
Cell Density: An uneven cell monolayer can result in variable plaque sizes.[1]
-
Incubation Conditions: Suboptimal temperature or CO2 levels can affect both cell health and viral replication, leading to poor plaque formation.[1]
Troubleshooting Steps:
| Parameter | Recommendation | Reference |
| Overlay Preparation | Ensure the overlay medium is prepared at the correct concentration and temperature. For agarose, avoid overheating which can damage the cells. | [4] |
| Overlay Application | Apply the overlay gently to avoid disturbing the cell monolayer. Allow it to solidify completely before moving the plates. | [1] |
| Cell Seeding | Ensure even distribution of cells when seeding the plates to create a uniform monolayer. | [2] |
| Incubation | Maintain optimal and stable incubation conditions (temperature, CO2, humidity) throughout the experiment. | [1] |
Q3: I'm observing high variability between replicate wells treated with the same concentration of this compound.
A: High variability in a plaque reduction neutralization test (PRNT) can obscure the true effect of the antiviral compound.
-
Pipetting Inaccuracy: Inconsistent pipetting of the virus, cells, or this compound dilutions is a common source of variability.[2]
-
Incomplete Neutralization: Insufficient incubation time of the virus with this compound before adding to the cells can lead to incomplete neutralization and variable plaque counts.
-
Edge Effects: Wells on the outer edges of the plate can be prone to evaporation, leading to changes in media and drug concentration.
Troubleshooting Steps:
| Parameter | Recommendation | Reference |
| Pipetting Technique | Use calibrated pipettes and practice consistent, careful pipetting. For serial dilutions, ensure thorough mixing at each step. | [2] |
| Neutralization Step | Standardize the incubation time for the virus-Presatovir mixture to ensure consistent neutralization. A typical incubation is 1 hour at 37°C. | [5] |
| Plate Layout | To minimize edge effects, consider not using the outermost wells of the plate for critical samples. Fill outer wells with sterile media or PBS. | |
| Analyst Consistency | Inconsistencies in technique between different researchers can lead to variability. Standardized training and protocols are essential. | [6] |
Experimental Protocols
A detailed and standardized protocol is fundamental to minimizing variability.
This compound Plaque Reduction Neutralization Test (PRNT) Protocol
-
Cell Plating:
-
This compound Dilution:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
-
Virus Preparation & Neutralization:
-
Dilute the RSV stock to a concentration that will yield 50-100 plaques per well in the virus control wells.
-
Mix equal volumes of the diluted virus and each this compound dilution.
-
Incubate the virus-drug mixtures for 1 hour at 37°C to allow for neutralization.[5]
-
-
Infection:
-
Wash the cell monolayers with serum-free medium.
-
Inoculate the cells with the virus-Presatovir mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Gently aspirate the inoculum from the wells.
-
Overlay the cells with a semi-solid medium (e.g., 0.5% methylcellulose or 0.6% agarose in culture medium).[8]
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.[3]
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a solution like crystal violet to visualize the plaques.[9]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value (the concentration of this compound that reduces the number of plaques by 50%).
-
Visualizations
This compound Mechanism of Action
This compound is an RSV fusion inhibitor.[10][11] It targets the RSV F protein, preventing the conformational changes required for the fusion of the viral envelope with the host cell membrane.[12] This action blocks the entry of the virus into the host cell, thereby inhibiting infection.
Caption: this compound inhibits RSV entry by targeting the F protein.
Plaque Reduction Assay Workflow
The following diagram illustrates the key steps in a plaque reduction neutralization test.
Caption: Workflow of a Plaque Reduction Neutralization Test (PRNT).
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in plaque reduction assays.
Caption: Troubleshooting logic for plaque reduction assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. Development and application of a higher throughput RSV plaque assay by immunofluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparing Presatovir efficacy against other RSV fusion inhibitors
An objective comparison of the efficacy of Presatovir and other leading small-molecule respiratory syncytial virus (RSV) fusion inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing a synthesis of available preclinical and clinical data.
Introduction to RSV Fusion Inhibitors
Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a critical surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane, a necessary step for viral entry and replication.[1] The F protein is synthesized as an inactive precursor (F0) which is cleaved into F1 and F2 subunits, transitioning from a metastable prefusion conformation to a stable post-fusion state to drive membrane fusion.[1][2]
RSV fusion inhibitors are a class of antiviral agents that specifically target the F protein. By binding to the F protein, these small molecules stabilize its prefusion conformation, preventing the structural changes required for membrane fusion and thereby blocking viral entry into the host cell.[3][4] This guide compares the efficacy of this compound (GS-5806) with other notable RSV fusion inhibitors like Sivopixant (JNJ-53718678) and TMC353121.
Mechanism of Action: Blocking F Protein-Mediated Fusion
The common mechanism for these inhibitors involves binding to a central cavity within the prefusion F protein trimer. This binding event locks the protein in its initial state, preventing the extension of the fusion peptide and the subsequent refolding into the six-helix bundle (6HB) structure that is essential for bringing the viral and cellular membranes together.[5]
Caption: Mechanism of RSV fusion inhibitors blocking F protein conformational change.
Comparative In Vitro Efficacy
The potency of antiviral compounds is initially assessed in vitro using cell-based assays to determine the concentration required to inhibit viral replication by 50% (EC50). Lower EC50 values indicate higher potency. This compound, Sivopixant, and TMC353121 all demonstrate highly potent activity in the low- to sub-nanomolar range against both RSV A and B subtypes.
| Compound | Mean EC50 / IC50 | Target | Cell Line | Notes |
| This compound (GS-5806) | 0.43 nM[4][6] | RSV F Protein | HEp-2 | Potent against a panel of 75 RSV A and B clinical isolates.[6] |
| Sivopixant (JNJ-53718678) | 0.46 nM[7] | RSV F Protein | HeLa | Selectivity index >100,000; highly active against multiple A and B strains.[7] |
| TMC353121 | pEC50 = 9.9 (~0.126 nM)[8][9] | RSV F Protein | Cellular Model | pEC50 is the negative logarithm of the EC50 in molar.[8][9] |
| MDT-637 | 1.4 nM[10] | RSV F Protein | HEp-2 | Over 11,000-fold more potent than ribavirin in vitro.[10] |
Comparative Preclinical and Clinical Efficacy
While in vitro potency is a crucial first step, efficacy in living organisms is the ultimate measure. Data from animal models and human clinical trials reveal important differences in the performance of these inhibitors.
| Compound | Study Type | Population | Key Efficacy Results | Citation(s) |
| This compound (GS-5806) | Human Challenge (Phase 2a) | Healthy Adults | Significant Effect: Mean 4.2 log10 reduction in peak viral load and significant reduction in disease severity vs. placebo. | [6] |
| Clinical Trial (Phase 2b) | Hematopoietic Cell Transplant (HCT) Recipients (LRTI) | No Significant Effect: Did not improve virologic or clinical outcomes vs. placebo. Emergence of resistance in 20.7% of patients. | [11][12] | |
| Clinical Trial (Phase 2b) | HCT Recipients (URTI) | No Significant Effect: Did not meet coprimary endpoints for viral load reduction or prevention of lower respiratory tract complications (LRTC). | [13][14][15] | |
| Clinical Trial (Phase 2b) | Lung Transplant Recipients | No Significant Effect: Did not significantly improve change in nasal RSV load, symptoms, or lung function vs. placebo. | [16][17] | |
| Sivopixant (JNJ-53718678) | Animal Model | Neonatal Lambs | Significant Effect: Efficiently inhibited established infection and reduced lung lesions, even with delayed treatment. | [7][18] |
| Human Challenge (Phase 2a) | Healthy Adults | Significant Effect: All doses (75, 200, 500 mg) substantially reduced viral load area under the curve and clinical disease severity vs. placebo. | [19] | |
| TMC353121 | Animal Model | Non-Human Primates | Significant Effect: Dose-dependent activity, from 1 log10 viral load reduction to complete inhibition of RSV replication. | [5][20] |
Summary of Clinical Findings: this compound demonstrated clear proof-of-concept in a controlled human challenge study where treatment was initiated at or before symptom onset.[15] However, this efficacy did not translate to naturally acquired infections in high-risk, immunocompromised patient populations, where treatment was often initiated a median of 4-5 days after symptom onset.[12][15] In contrast, Sivopixant (JNJ-53718678) showed a substantial reduction in viral load and symptoms in its human challenge study.[19]
Experimental Protocols
The data presented in this guide are derived from standardized virological assays. Understanding these methods is key to interpreting the results.
Plaque Reduction Neutralization Assay (PRNA)
The PRNA is the gold-standard method for measuring the functional ability of antibodies (or in principle, competitive inhibitors) to neutralize a virus and prevent it from infecting cells.[21][22]
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., HEp-2, Vero) is cultured in multi-well plates.[23][24]
-
Compound/Serum Dilution: The test compound (or serum) is serially diluted to create a range of concentrations.[24]
-
Virus Incubation: A standardized amount of RSV (yielding a countable number of plaques) is mixed with each dilution of the test compound and incubated for approximately 1 hour at 37°C.[22][23]
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.[25]
-
Overlay: After an incubation period to allow viral entry, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose). This overlay restricts viral spread to adjacent cells, causing localized zones of cell death (plaques).[21][24]
-
Incubation & Staining: Plates are incubated for 3-5 days to allow plaques to form. The cells are then fixed and stained (e.g., with crystal violet or via immunostaining) to visualize and count the plaques.[22]
-
Calculation: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) or 90% (PRNT90) compared to a no-drug control is calculated.
Caption: Workflow for a Plaque Reduction Neutralization Assay (PRNA).
Antiviral Cytopathic Effect (CPE) Assay
This high-throughput assay is commonly used to determine the EC50 of antiviral compounds by measuring the extent to which a drug protects cells from virus-induced death.[4][10]
Methodology:
-
Compound Plating: A 3-fold serial dilution of the test compound is added to a 384-well plate.[4]
-
Cell Infection: HEp-2 cells are infected in bulk with an RSV strain (e.g., A2).[4]
-
Co-incubation: The virus-infected cells are immediately added to the wells containing the test compound.
-
Incubation: The plate is cultured for 4 days at 37°C to allow for viral replication and the development of cytopathic effects (cell death) in unprotected wells.[4]
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo) is added, which generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Calculation: The EC50 is calculated as the compound concentration that preserves 50% of the cell viability compared to uninfected controls.
Conclusion
This compound is a potent in vitro inhibitor of RSV fusion that showed significant clinical efficacy in a controlled human challenge study. However, it failed to meet primary endpoints in several Phase 2b trials involving high-risk patients with established, natural infections. This discrepancy highlights the critical challenge of the therapeutic window; fusion inhibitors may be most effective when administered very early in the course of infection. Other fusion inhibitors, such as Sivopixant (JNJ-53718678), have also shown potent preclinical and challenge study results, underscoring the promise of this drug class. The clinical trial outcomes for this compound suggest that for fusion inhibitors to be successful in a therapeutic setting, early diagnosis and rapid initiation of treatment are likely paramount. Future research and clinical trial design for respiratory viruses should continue to address the timing of antiviral intervention.
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scienceopen.com [scienceopen.com]
- 14. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A randomized controlled trial of this compound for respiratory syncytial virus after lung transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment | springermedizin.de [springermedizin.de]
- 24. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 25. An Assay to Measure the Neutralizing Antibody Titer Specific for Respiratory Syncytial Virus [jove.com]
A Head-to-Head Comparison of Presatovir and Palivizumab for Respiratory Syncytial Virus (RSV)
A detailed analysis for researchers and drug development professionals on the mechanisms, clinical efficacy, and experimental protocols of two key antiviral agents targeting RSV.
This guide provides a comprehensive, data-driven comparison of presatovir and palivizumab, two antiviral agents developed to combat Respiratory Syncytial Virus (RSV). While both agents target the RSV fusion (F) protein, their clinical applications, formulations, and available efficacy data present a study in contrasts. Palivizumab is an established monoclonal antibody for the prevention of severe RSV disease in high-risk pediatric populations, whereas this compound is an investigational oral antiviral that has been studied for the treatment of active RSV infection, primarily in immunocompromised adult populations.
Mechanism of Action: Targeting the RSV Fusion Protein
Both this compound and palivizumab inhibit the function of the RSV F protein, a critical component for viral entry into host cells.[1][2] The F protein mediates the fusion of the viral envelope with the host cell membrane.[3]
Palivizumab is a humanized monoclonal antibody that binds to a specific epitope on the A antigenic site of the RSV F protein.[1] This binding action neutralizes the virus and prevents the conformational changes in the F protein that are necessary for membrane fusion, thereby inhibiting viral entry into the host cell.[4]
This compound (formerly GS-5806) is a small molecule inhibitor that also targets the RSV F protein.[2][5] It functions as a fusion inhibitor by blocking the conformational change of the F protein from its prefusion to its postfusion state, a necessary step for viral fusion with the host cell.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of F protein inhibitors and a general workflow for evaluating antiviral efficacy.
Caption: Mechanism of RSV F protein fusion inhibitors.
Caption: Generalized clinical trial workflow for antiviral agents.
Head-to-Head Comparison: this compound vs. Palivizumab
| Feature | This compound | Palivizumab |
| Drug Class | Small molecule antiviral | Humanized monoclonal antibody |
| Mechanism of Action | RSV fusion (F) protein inhibitor[2][5] | RSV fusion (F) protein inhibitor[1][3] |
| Indication | Investigational for treatment of RSV infection[7][8] | Prophylaxis of severe RSV disease in high-risk pediatric patients[1][9] |
| Administration | Oral[5] | Intramuscular injection[1] |
| Target Population | Studied in adults (hematopoietic cell and lung transplant recipients)[7][8] | High-risk infants and young children (e.g., premature, with bronchopulmonary dysplasia or congenital heart disease)[9] |
Clinical Efficacy and Experimental Data
Palivizumab: Prophylactic Efficacy
The efficacy of palivizumab in preventing severe RSV disease is well-established through several clinical trials. The pivotal IMpact-RSV trial, a randomized, double-blind, placebo-controlled study, demonstrated a significant reduction in RSV-related hospitalizations.[10]
| Palivizumab Clinical Trial Data (IMpact-RSV Study) [10] | |
| Patient Population | 1502 high-risk infants (prematurity ≤35 weeks or bronchopulmonary dysplasia) |
| Intervention | Palivizumab (15 mg/kg) or placebo intramuscularly monthly for five doses |
| Primary Endpoint | Hospitalization due to confirmed RSV infection |
| Results | |
| Overall reduction in hospitalization | 55% (4.8% in palivizumab group vs. 10.6% in placebo group) |
| Reduction in premature infants without BPD | 78% (1.8% vs. 8.1%) |
| Reduction in infants with BPD | 39% (7.9% vs. 12.8%) |
A subsequent trial in children with hemodynamically significant congenital heart disease also showed a 45% relative reduction in RSV hospitalizations with palivizumab prophylaxis.[11]
This compound: Therapeutic Efficacy in Immunocompromised Adults
This compound has been evaluated in Phase 2b clinical trials for the treatment of RSV infections in adult hematopoietic cell transplant (HCT) and lung transplant recipients. The results of these studies have been mixed, with the trials not consistently meeting their primary endpoints.
| This compound Clinical Trial Data | |
| Study in HCT Recipients with RSV Upper Respiratory Tract Infection (URTI) [8][12] | |
| Patient Population | 189 HCT recipients with RSV URTI |
| Intervention | Oral this compound (200 mg) or placebo on days 1, 5, 9, 13, and 17 |
| Co-Primary Endpoints | Change in nasal RSV viral load; proportion of patients developing lower respiratory tract complications (LRTCs) |
| Results | Did not significantly affect the time-weighted average decline in RSV viral load or the progression to LRTC compared to placebo. A post hoc analysis suggested a potential benefit in patients with lymphopenia. |
| Study in HCT Recipients with RSV Lower Respiratory Tract Infection (LRTI) [13][14] | |
| Patient Population | 60 HCT recipients with RSV LRTI |
| Intervention | Oral this compound (200 mg) or placebo every 4 days for 5 doses |
| Primary Endpoint | Time-weighted average change in nasal RSV viral load |
| Results | Did not significantly reduce the time-weighted average change in viral load or improve clinical outcomes compared to placebo. |
| Study in Lung Transplant Recipients [7] | |
| Patient Population | 61 lung transplant recipients with symptomatic RSV infection |
| Intervention | Oral this compound (200 mg on day 1, 100 mg daily on days 2-14) or placebo |
| Primary Endpoint | Time-weighted average change in nasal RSV load |
| Results | Did not significantly improve the change in nasal RSV load, symptoms, or lung function. |
Experimental Protocols
Palivizumab (IMpact-RSV Trial)[13]
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 139 centers.
-
Participants: 1502 children with prematurity (≤35 weeks) or bronchopulmonary dysplasia.
-
Procedure: Participants were randomized to receive five intramuscular injections of either palivizumab (15 mg/kg) or an equivalent volume of placebo every 30 days during the RSV season.
-
Efficacy Evaluation: The primary endpoint was hospitalization with a confirmed RSV infection. Secondary endpoints included total days of hospitalization, need for supplemental oxygen, and admission to the intensive care unit.
This compound (Study in HCT Recipients with URTI)[15][18]
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: Hematopoietic-cell transplant recipients aged 18 to 75 years with confirmed RSV URTI.
-
Procedure: Patients were stratified by lymphopenia and ribavirin use and then randomized to receive oral this compound (200 mg) or placebo on days 1, 5, 9, 13, and 17. Follow-up was conducted through day 28.
-
Efficacy Evaluation: Co-primary endpoints were the time-weighted average change in nasal RSV viral load between days 1 and 9, and the proportion of patients who developed lower respiratory tract complications by day 28. Viral load was quantified by reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Summary and Conclusion
This compound and palivizumab, while both targeting the RSV F protein, are distinct antiviral agents with different clinical development paths and applications. Palivizumab is a proven prophylactic monoclonal antibody that has significantly reduced the burden of severe RSV disease in high-risk pediatric populations for over two decades.[1] Its efficacy in preventing RSV-related hospitalizations is well-documented in large-scale clinical trials.[10]
This compound, an oral fusion inhibitor, has been investigated as a therapeutic agent for established RSV infections, primarily in immunocompromised adult populations.[7][8] The clinical trial results for this compound have not consistently demonstrated a significant clinical benefit over placebo in the populations studied.[13][14] While the drug was generally well-tolerated, it failed to meet its primary endpoints in several key studies.[7][15]
For researchers and drug development professionals, the comparison of this compound and palivizumab highlights the challenges in developing effective antiviral therapies for RSV, particularly for treatment indications in complex patient populations. The success of palivizumab in prophylaxis underscores the importance of preventing infection in vulnerable individuals. The development of this compound, while not yet leading to a licensed product, provides valuable insights into the therapeutic potential and challenges of small molecule inhibitors for RSV. Future research may explore the utility of such agents in different patient populations or in combination with other antiviral strategies.
References
- 1. Palivizumab - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Palivizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A randomized controlled trial of this compound for respiratory syncytial virus after lung transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Review of the Safety, Efficacy and Tolerability of Palivizumab in the Prevention of Severe Respiratory Syncytial Virus (RSV) Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of palivizumab in preventing respiratory syncytial virus infection in high-risk children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
Validating Presatovir's Antiviral Efficacy in Primary Human Airway Epithelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of presatovir's antiviral activity against Respiratory Syncytial Virus (RSV) in primary human airway epithelial (HAE) cells, a physiologically relevant model for respiratory infections. The performance of this compound is compared with other key RSV inhibitors targeting different viral mechanisms. Detailed experimental protocols and visual representations of workflows and signaling pathways are included to support further research and drug development efforts.
Comparative Antiviral Activity in Primary Human Airway Epithelial Cells
This compound demonstrates potent antiviral activity against a wide range of RSV A and B clinical isolates, with a mean 50% effective concentration (EC50) of 0.43 nM.[1] To contextualize its efficacy, the following table summarizes the reported antiviral activities of this compound and other notable RSV inhibitors in primary human airway epithelial cell models. It is important to note that direct head-to-head studies in the same HAE cell system are limited, and assay conditions may vary between studies.
| Antiviral Agent | Target | Virus Strain(s) | Cell Model | EC50 | Reference(s) |
| This compound (GS-5806) | RSV Fusion (F) Protein | 75 Clinical Isolates (A and B) | Not specified, mean value | 0.43 nM | [1] |
| EDP-938 | RSV Nucleoprotein (N) | RSV-A Long, M37; RSV-B VR-955 | HBECs | 21 nM, 23 nM, 64 nM | [2] |
| Lumicitabine (ALS-8176) | RSV Polymerase (L) Protein | RSV-A | HuAECs | Marked antiviral effect, viral RNA undetectable 1-2 days post-treatment | [3] |
| JNJ-53718678 | RSV Fusion (F) Protein | Not specified | HBECs (ALI) | 1.2 nM | [4] |
| Sisunatovir (RV521) | RSV Fusion (F) Protein | RSV A and B strains | Not specified | 1.2 nM (mean) |
HAE: Human Airway Epithelial; HBEC: Human Bronchial Epithelial Cells; HuAEC: Human Airway Epithelial Cells; ALI: Air-Liquid Interface. EC50 values represent the concentration of the drug that inhibits 50% of viral activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are synthesized protocols for key experiments in primary HAE cells.
Culture of Primary Human Airway Epithelial (HAE) Cells at Air-Liquid Interface (ALI)
Primary HAE cells are cultured to form a differentiated, pseudostratified mucociliary epithelium that closely mimics the in vivo airway.
-
Cell Seeding: Cryopreserved primary human bronchial epithelial cells (HBECs) are thawed and seeded onto semi-permeable Transwell® inserts coated with collagen.
-
Submerged Culture: The cells are initially grown in a submerged culture with growth medium in both the apical and basolateral compartments until a confluent monolayer is formed.
-
Differentiation at ALI: Once confluent, the apical medium is removed, and the cells are cultured at an air-liquid interface (ALI), with the growth medium only in the basolateral compartment. This promotes differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells over several weeks.
-
Culture Maintenance: The basolateral medium is changed every 2-3 days, and the apical surface is washed periodically to remove accumulated mucus.
RSV Infection and Antiviral Compound Treatment
-
Virus Preparation: RSV stocks of known titer (e.g., plaque-forming units per mL) are prepared.
-
Infection: Differentiated HAE cultures are washed to remove mucus from the apical surface. A specific multiplicity of infection (MOI) of RSV is added to the apical chamber and incubated for a defined period (e.g., 2 hours) at 37°C to allow for viral entry.
-
Inoculum Removal: After the incubation period, the viral inoculum is removed from the apical surface, and the cultures are returned to the incubator.
-
Compound Administration: The antiviral compounds (e.g., this compound) are diluted to the desired concentrations in the basolateral medium. Treatment can be administered prophylactically (before infection), at the time of infection, or therapeutically (at various time points post-infection). For fusion inhibitors like this compound, prophylactic or at-infection administration is often most effective in this model.[3]
Quantification of Viral Replication by RT-qPCR
Viral RNA levels are quantified to determine the extent of viral replication and the inhibitory effect of the compounds.
-
Sample Collection: At specified time points post-infection, the apical surface of the HAE cultures is washed with a small volume of medium to collect released virus.
-
RNA Extraction: Viral RNA is extracted from the apical washes using a commercial viral RNA extraction kit.
-
RT-qPCR: A one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) is performed using primers and probes specific to a conserved region of the RSV genome (e.g., the N gene).
-
Quantification: A standard curve generated from known quantities of viral RNA transcripts is used to determine the absolute copy number of viral RNA in the samples.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antiviral compounds on HAE cells is assessed to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding and Treatment: HAE cells are seeded in a 96-well plate and treated with a range of concentrations of the antiviral compound for the same duration as the antiviral assay.
-
MTT Reagent Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for validating antiviral activity in HAE cells.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits RSV entry by stabilizing the F protein.
References
- 1. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lassa Virus Infection of Primary Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jvi.asm.org [jvi.asm.org]
Comparative Safety Analysis of Presatovir and Other Investigational Respiratory Syncytial Virus (RSV) Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Presatovir, an investigational oral RSV fusion inhibitor, with other notable investigational drugs for Respiratory Syncytial Virus (RSV): Nirsevimab, a long-acting monoclonal antibody, and other small molecule inhibitors like EDP-323 and JNJ-53718678. The information is compiled from available clinical trial data to support research and development efforts in the field.
Mechanism of Action Overview
Investigational RSV drugs employ distinct mechanisms to combat the virus. This compound is a small molecule that inhibits the RSV fusion (F) protein, preventing the virus from entering host cells.[1][2][3] Nirsevimab is a monoclonal antibody that also targets the F protein but does so by binding to its prefusion conformation to neutralize the virus.[4][5][6] Other agents, like EDP-323, target the viral replication machinery by inhibiting the L-protein, an RNA-dependent RNA polymerase.[7]
Caption: Mechanisms of F-protein targeting RSV drugs.
Caption: Mechanism of L-protein inhibitor EDP-323.
Comparative Safety and Tolerability Data
The following table summarizes the key safety findings from clinical trials of this compound and other selected investigational RSV drugs.
| Drug (Mechanism) | Trial | Population | Key Safety Findings |
| This compound (F-Protein Fusion Inhibitor) | Phase 2b (NCT02254408)[8][9] | Hematopoietic-Cell Transplant (HCT) Recipients with RSV URTI (n=96 this compound, n=93 Placebo) | Favorable safety profile; adverse events were similar between the this compound and placebo groups.[8][9] |
| Phase 2b[10] | HCT Recipients with RSV LRTI (n=31 this compound, n=29 Placebo) | Well-tolerated; adverse events were similar between arms (80% this compound vs. 79% Placebo).[10] | |
| Phase 2a (Human Challenge)[11] | Healthy Adults | Favorable safety profile; treatment-emergent resistance substitutions were noted, ranging from 7.7% to 35.3% depending on the dosing regimen.[11] | |
| Nirsevimab (Monoclonal Antibody) | Phase 2b, Phase 3 MELODY, Phase 2/3 MEDLEY (Pooled Data)[6][12] | Healthy Preterm/Term Infants & Infants with CHD/CLD (n=3184 Nirsevimab, n=1284 Placebo) | Favorable safety profile. Most adverse events (AEs) were mild to moderate and unrelated to treatment.[6][12] Common AEs (>1%): Rash, fever, and injection site reactions.[13][14] Overall AEs were comparable to placebo.[13] |
| EDP-323 (L-Protein Inhibitor) | Phase 2a (Human Challenge) (NCT06170242)[7] | Healthy Adults (n=141) | Favorable safety profile; treatment-emergent AEs were similar to placebo (26.6% EDP-323 vs. 27.7% Placebo).[7] |
| JNJ-53718678 (F-Protein Fusion Inhibitor) | Phase 1b[15] | Hospitalized Infants (1 to 24 months) | Well-tolerated. Two Grade 3 AEs (bronchiolitis) were reported as serious but not considered related to the study drug.[15] |
Experimental Protocols
The safety and efficacy of these investigational drugs were evaluated in rigorously designed clinical trials. The general workflow for human challenge studies and the design of trials in vulnerable populations are outlined below.
General Workflow for RSV Human Challenge Studies
Human challenge trials are crucial for establishing early proof-of-concept for antiviral efficacy and safety. These studies involve intentionally infecting healthy volunteers with an RSV strain in a controlled setting.
Caption: General experimental workflow for a human challenge study.
Methodology Example (Adapted from RV521 and EDP-323 Challenge Studies):
-
Study Design: Randomized, double-blind, placebo-controlled trials.[7][16]
-
Participants: Healthy adults aged 18-55 years.[7]
-
Procedure: Following screening, eligible participants are quarantined and then intranasally inoculated with a well-characterized RSV strain (e.g., RSV-A Memphis 37b).[7] After a set period to allow for infection, participants are randomized to receive the investigational drug or a matching placebo for a specified duration (e.g., 5-7 days).[7][16]
-
Safety and Efficacy Assessments: Participants are monitored daily for adverse events, vital signs, and clinical laboratory tests. Efficacy is assessed through daily measurement of nasal viral load (via RT-qPCR) and symptom scores.[7][16]
Protocols for Trials in High-Risk Populations
Evaluating drugs in vulnerable populations, such as infants or immunocompromised patients, requires different trial designs.
Methodology Example (Adapted from this compound and Nirsevimab Trials):
-
Study Design: Randomized, double-blind, placebo-controlled (or active comparator-controlled) multicenter studies.[6][9][10]
-
Participants: Specific high-risk groups are enrolled, such as hematopoietic-cell transplant (HCT) recipients with RSV infection or healthy and high-risk infants entering their first RSV season.[6][9][10]
-
Procedure: Patients are randomized to receive the investigational drug or placebo. In the case of this compound trials in HCT recipients, patients received multiple oral doses over several days.[8][10] For Nirsevimab, infants received a single intramuscular injection for seasonal protection.[6]
-
Safety and Efficacy Assessments:
-
Primary Safety Endpoint: Assessment of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study period (e.g., through Day 28 for treatment trials, up to 360 days for prophylaxis trials).[6][9]
-
Primary Efficacy Endpoints: Varied by study. For treatment trials, this included changes in viral load and progression to lower respiratory tract complications.[8][9] For prophylaxis trials like Nirsevimab's, the endpoint was the incidence of medically attended RSV-associated lower respiratory tract infection.[6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nirsevimab - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comprehensive Summary of Safety Data on Nirsevimab in Infants and Children from All Pivotal Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enanta's EDP-323 Demonstrates Unprecedented Antiviral Activity Against RSV in Phase IIa Trial [trial.medpath.com]
- 8. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Nirsevimab unanimously recommended by FDA Advisory Committee for the prevention of RSV lower respiratory tract disease in infants [astrazeneca.com]
- 14. Use of Nirsevimab for the Prevention of Respiratory Syncytial Virus Disease Among Infants and Young Children: Recommendations of the Advisory Committee on Immunization Practices â United States, 2023 | MMWR [cdc.gov]
- 15. research.unipd.it [research.unipd.it]
- 16. journals.asm.org [journals.asm.org]
Synergistic Potential of Presatovir in Combination with RSV Polymerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance and the need for more potent therapeutic options for Respiratory Syncytial Virus (RSV) have propelled the investigation of combination therapies. This guide provides a comparative analysis of the synergistic effects of Presatovir (GS-5806), an RSV fusion inhibitor, when used in conjunction with RSV polymerase inhibitors. By targeting different essential stages of the viral life cycle, this combination strategy holds the promise of enhanced efficacy, a higher barrier to resistance, and potentially a wider therapeutic window.
Executive Summary
Experimental data indicates that the combination of this compound with RSV polymerase inhibitors, such as ALS-8176, results in additive to slightly synergistic antiviral effects in vitro. This suggests a promising avenue for the development of a potent anti-RSV therapeutic regimen. The rationale behind this combination lies in the distinct mechanisms of action of these antiviral agents: this compound blocks viral entry by inhibiting the F protein-mediated fusion of the viral and host cell membranes, while polymerase inhibitors target the viral RNA-dependent RNA polymerase (RdRp) complex, which is crucial for viral replication and transcription. This dual-pronged attack can more effectively suppress viral propagation than either agent alone.
Data Presentation: In Vitro Synergy Analysis
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of this compound with RSV polymerase inhibitors. The primary method for evaluating this synergy is the checkerboard assay, with data analyzed using the MacSynergy II software. The interaction volume, expressed in µM²%, quantifies the degree of synergy or antagonism.
| Drug Combination | Assay Type | Interaction Volume (µM²%) at 95% Confidence Interval | Interpretation | Reference |
| This compound (GS-5806) + ALS-8176 | Luciferase Activity Reduction | 31.53 | Additive Effect | [1] |
| This compound (GS-5806) + ALS-8176 | qPCR-based Viral RNA Reduction | 58 | Slight Synergy | [1] |
| This compound (GS-5806) + RSV604 (N protein inhibitor) | Luciferase Activity Reduction | 31 / -5 | Additive Effect | [2] |
| This compound (GS-5806) + Cyclopamine (M2-1 inhibitor) | Luciferase Activity Reduction | -19 | Additive Effect | [2] |
Note: Interaction volumes between 25 and 50 are generally considered additive, while values greater than 50 indicate a degree of synergy. Negative values close to zero are also indicative of an additive effect.
Experimental Protocols
In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol outlines the general steps for assessing the synergistic effects of this compound and RSV polymerase inhibitors using a checkerboard dilution format.
a) Luciferase-Based Assay:
-
Cell Preparation: Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the RSV polymerase inhibitor in a separate 96-well plate (the "checkerboard" plate).
-
Virus Infection: Infect the HEp-2 cell monolayers with a recombinant RSV expressing a luciferase reporter gene (RSV-Luc) in the presence of the drug combinations from the checkerboard plate.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Measure the luciferase activity in each well using a luminometer. The reduction in luciferase signal corresponds to the inhibition of viral replication.
-
Data Analysis: Analyze the data using MacSynergy II software to determine the interaction volumes and classify the drug interaction as synergistic, additive, or antagonistic.[1]
b) qPCR-Based Assay:
-
Cell and Compound Preparation: Follow steps 1 and 2 from the luciferase-based assay.
-
Virus Infection: Infect HEp-2 cells with a wild-type RSV strain in the presence of the drug combinations.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
RNA Extraction: Extract total viral RNA from the cells in each well.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the amount of a specific RSV viral RNA target (e.g., the N gene).[3][4]
-
Data Analysis: Calculate the reduction in viral RNA levels for each drug combination and analyze the data using MacSynergy II software.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound and RSV polymerase inhibitors in the viral life cycle.
Caption: Experimental workflow for the in vitro checkerboard synergy assay.
Caption: Logical relationship of the synergistic interaction between this compound and a polymerase inhibitor.
References
- 1. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro [mdpi.com]
- 2. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of Presatovir Clinical Trials: A Comparative Analysis
An examination of published Phase 2b clinical trial data for the investigational antiviral agent Presatovir (formerly GS-5806) reveals a consistent lack of significant clinical efficacy in the treatment of Respiratory Syncytial Virus (RSV) infections across various high-risk adult populations. Despite a favorable safety profile, this compound failed to meet its primary endpoints in studies involving hematopoietic cell transplant (HCT) recipients with both upper and lower respiratory tract infections, as well as in lung transplant recipients.[1][2][3][4][5] As of this review, no independent validation studies or re-analyses of the primary trial data by unaffiliated research groups have been published. The following guide provides a comprehensive comparison based on the data reported in the primary publications.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from three separate Phase 2b, randomized, double-blind, placebo-controlled trials.
Table 1: Efficacy and Safety of this compound in HCT Recipients with Lower Respiratory Tract Infection (LRTI) (NCT02254421) [1][3]
| Endpoint | This compound (n=29) | Placebo (n=28) | Treatment Difference | p-value |
| Primary Endpoint | ||||
| Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) through Day 9 | -1.12 | -1.09 | -0.02 | 0.94 |
| Secondary Clinical Endpoints | ||||
| Median Supplemental Oxygen-Free Days | 26 | 28 | - | 0.84 |
| Incident Respiratory Failure | 10.3% | 10.7% | - | 0.98 |
| All-Cause Mortality | 0% | 7.1% | - | 0.19 |
| Safety | ||||
| Any Adverse Event | 80% | 79% | - | - |
| Treatment-Emergent Resistance | 20.7% (6/29) | 0% | - | - |
Table 2: Efficacy and Safety of this compound in HCT Recipients with Upper Respiratory Tract Infection (URTI) (NCT02254408) [4][5]
| Endpoint | This compound (n=96) | Placebo (n=93) | Treatment Difference/Odds Ratio | p-value |
| Co-Primary Endpoints | ||||
| Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) from Day 1 to 9 | - | - | -0.33 | 0.040 |
| Progression to Lower Respiratory Tract Complications (LRTC) | 11.2% | 19.5% | 0.50 (OR) | 0.11 |
| Safety | ||||
| Any Adverse Event | Similar to Placebo | Similar to this compound | - | - |
| Treatment-Emergent Resistance | 11.2% (10/89) | 0% | - | - |
Table 3: Efficacy and Safety of this compound in Lung Transplant Recipients (NCT02534350) [2]
| Endpoint | This compound (n=40) | Placebo (n=20) | Treatment Difference | p-value |
| Co-Primary Endpoint | ||||
| Time-Weighted Average Change in Nasal RSV Viral Load (log10 copies/mL) from Day 1 to 7 | - | - | 0.10 | 0.72 |
| Safety | ||||
| General Tolerability | Well tolerated | Well tolerated | - | - |
| Treatment-Emergent Resistance | 2.9% (1/35) | 0% | - | - |
Experimental Protocols
The methodologies across the cited Phase 2b trials were broadly similar, with specific adaptations for the patient populations.
Study Design: All three studies were randomized, double-blind, placebo-controlled, multicenter trials.[1][2][5]
Patient Populations:
-
NCT02254421: Hematopoietic cell transplant (HCT) recipients with confirmed RSV lower respiratory tract infection (LRTI) and new chest X-ray abnormalities.[1][3]
-
NCT02254408: HCT recipients with confirmed RSV upper respiratory tract infection (URTI) for ≤6 days.[5]
-
NCT02534350: Adult lung transplant recipients with symptomatic, confirmed RSV infection for ≤7 days.[2]
Dosing Regimen:
-
HCT Trials (LRTI and URTI): Oral this compound 200 mg or placebo administered on days 1, 5, 9, 13, and 17.[1][5]
-
Lung Transplant Trial: Oral this compound 200 mg on day 1, followed by 100 mg daily from days 2 to 14, or placebo.[2]
Virology Assessments:
-
Sample Collection: Bilateral intranasal swabs were collected at multiple time points throughout the studies.[1][2]
-
Viral Load Quantification: RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[5]
-
Resistance Analysis: Genotypic resistance analysis of the RSV F gene was performed by population sequencing on samples with sufficient viral load (>1,000 copies/mL).[6]
Mechanism of Action and Trial Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow of the clinical trials reviewed.
Caption: this compound inhibits RSV entry by binding to the F protein, stabilizing its prefusion state.
Caption: Workflow of the this compound Phase 2b clinical trials from patient screening to data analysis.
References
- 1. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of this compound for respiratory syncytial virus after lung transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. journals.asm.org [journals.asm.org]
Presatovir: A Comparative Analysis of In Vitro and In Vivo Efficacy in RSV Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Presatovir's efficacy against Respiratory Syncytial Virus (RSV) with other antiviral agents. The following sections detail its performance based on available experimental data, outline relevant experimental protocols, and visualize key mechanisms and workflows.
This compound (formerly GS-5806) is an orally bioavailable small molecule that acts as a potent inhibitor of the RSV fusion (F) protein.[1][2] It was developed to prevent the entry of the virus into host cells, a critical step in the RSV lifecycle. Despite promising initial in vitro and preclinical data, this compound's clinical development has faced challenges in demonstrating significant efficacy in infected patient populations. This guide will delve into the available data to provide a comprehensive overview of its performance.
In Vitro Efficacy: Potent but Not Alone
In laboratory-based assays, this compound has demonstrated high potency against a wide range of RSV A and B clinical isolates.[1] Its mechanism of action involves binding to a specific pocket within the central cavity of the metastable prefusion conformation of the RSV F protein.[3] This binding stabilizes the prefusion state, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.
While direct head-to-head comparative studies are limited, the available data allows for an indirect assessment of this compound's in vitro potency against other RSV fusion inhibitors and the older antiviral, ribavirin.
| Antiviral Agent | Target | Mean EC50 (nM) | Cell Line | RSV Strain(s) | Source |
| This compound (GS-5806) | RSV Fusion (F) Protein | 0.43 | HEp-2 | 75 RSV A and B clinical isolates | [4] |
| Ziresovir (AK0529) | RSV Fusion (F) Protein | Single-digit nM | Cellular assays | Laboratory strains and clinical isolates | [5] |
| Sisunatovir (RV521) | RSV Fusion (F) Protein | Not specified | Not specified | Not specified | |
| MDT-637 | RSV Fusion (F) Protein | ~2.8 (equivalent to 1.42 ng/mL) | HEp-2 | RSV-A Long | [6] |
| Ribavirin | Viral RNA Polymerase (indirect) | ~69,500 (equivalent to 16,973 ng/mL) | HEp-2 | RSV-A Long | [6] |
Note: EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
The data clearly indicates that fusion inhibitors as a class are significantly more potent in vitro than ribavirin. This compound exhibits sub-nanomolar potency, placing it among the highly potent RSV fusion inhibitors.
In Vivo Efficacy: A Disconnect from In Vitro Promise
Despite its potent in vitro activity, this compound has not demonstrated statistically significant clinical benefit in multiple Phase 2b clinical trials involving different patient populations.
Clinical Trial Outcomes: this compound vs. Placebo
Several randomized, double-blind, placebo-controlled trials have evaluated the efficacy of this compound in naturally infected individuals.
| Trial Population | Primary Endpoint(s) | This compound Outcome vs. Placebo | Key Findings | Source |
| Hematopoietic-Cell Transplant (HCT) Recipients with Upper Respiratory Tract Infection (URTI) | Time-weighted average change in nasal RSV viral load; Progression to Lower Respiratory Tract Complications (LRTC) | Did not meet primary endpoints | No significant difference in viral load decline or progression to LRTC. An exploratory analysis suggested a potential benefit in patients with lymphopenia.[7] | [2][7] |
| HCT Recipients with Lower Respiratory Tract Infection (LRTI) | Time-weighted average change in nasal RSV viral load | Did not meet primary endpoint | No significant reduction in viral load or improvement in clinical outcomes.[8] | [8] |
| Lung Transplant Recipients | Time-weighted average change in nasal RSV viral load | Did not meet primary endpoint | No significant improvement in viral load, symptoms, or lung function. | [9] |
These findings stand in contrast to the outcomes of some other RSV antivirals in clinical development. For instance, a Phase 3 trial of the fusion inhibitor ziresovir in hospitalized infants and young children demonstrated a significant reduction in viral load and improvement in clinical scores compared to placebo.[10] It is important to note that these trials were conducted in different patient populations and are not head-to-head comparisons.
The reasons for the discrepancy between this compound's in vitro potency and in vivo efficacy are not fully understood but may be related to factors such as the timing of treatment initiation in naturally infected individuals and the complexities of RSV pathogenesis in different patient populations.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
A common method to determine the in vitro efficacy of an antiviral drug is the plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
HEp-2 or A549 cells (human epithelial cell lines)
-
Respiratory Syncytial Virus (RSV) stock
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (this compound) at various concentrations
-
Overlay medium (e.g., containing methylcellulose)
-
Fixing solution (e.g., 1% formal saline)
-
Staining solution (e.g., 0.05% neutral red or crystal violet)
Procedure:
-
Seed HEp-2 or A549 cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known amount of RSV.
-
After a viral adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates for 5-7 days to allow for plaque formation.[11]
-
Fix the cells and stain them to visualize the plaques.[11]
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
In Vivo Viral Load Quantification (RT-qPCR)
To measure the amount of virus in clinical samples (e.g., nasal swabs), reverse transcription quantitative polymerase chain reaction (RT-qPCR) is commonly used. This technique is highly sensitive and specific for detecting and quantifying viral RNA.
Materials:
-
Nasal swab or other respiratory sample
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
Primers and probes specific for an RSV gene (e.g., the N gene)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Collect the respiratory sample from the patient.
-
Extract the total RNA from the sample using a commercial kit.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Set up the qPCR reaction with the cDNA, RSV-specific primers and probe, and the qPCR master mix.
-
Run the reaction in a real-time PCR instrument. The instrument measures the fluorescence signal generated during the amplification of the target gene in real-time.
-
The viral load is quantified by comparing the amplification cycle threshold (Ct) value of the sample to a standard curve of known viral RNA concentrations.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound's action on the RSV F protein.
Caption: Workflow for a Plaque Reduction Assay.
Caption: Workflow for RT-qPCR based viral load quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. EDP-938 Has a High Barrier to Resistance in Healthy Adults Experimentally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. researchgate.net [researchgate.net]
Presatovir: A Comparative Meta-Analysis of Clinical Trial Outcomes for RSV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial outcomes for Presatovir (GS-5806), an investigational oral antiviral agent for the treatment of Respiratory Syncytial Virus (RSV) infection. Its performance is objectively compared with other therapeutic alternatives, supported by experimental data from key clinical trials.
Executive Summary
Respiratory Syncytial Virus (RSV) poses a significant threat, particularly to immunocompromised individuals such as hematopoietic cell transplant (HCT) and lung transplant recipients, where it can lead to severe lower respiratory tract complications (LRTCs) and increased mortality.[1] this compound is an orally bioavailable small molecule that acts as an RSV fusion inhibitor.[2] While it has shown promise in reducing viral load and clinical symptoms in healthy adult challenge studies, its efficacy in naturally infected, high-risk patient populations has been less definitive in Phase 2 clinical trials.[2][3] This guide synthesizes the available clinical trial data for this compound and compares its outcomes with the current standard of care and other therapeutic options for high-risk adult populations.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials of this compound and the comparator, Ribavirin, in high-risk patient populations.
Table 1: Efficacy of this compound in Hematopoietic Cell Transplant (HCT) Recipients with RSV Upper Respiratory Tract Infection (URTI)
| Endpoint | This compound (n=96) | Placebo (n=93) | p-value | Trial Identifier |
| Time-Weighted Average Decline in Nasal RSV Viral Load (Day 1-9) | - | - | 0.040 | NCT02254408[4] |
| Treatment Difference (log10 copies/mL) | -0.33 | - | - | NCT02254408[4] |
| Progression to Lower Respiratory Tract Complications (LRTC) by Day 28 | 11.2% | 19.5% | 0.11 | NCT02254408[4] |
| Odds Ratio | 0.50 | - | - | NCT02254408[4] |
| LRTC in Patients with Lymphopenia (<200/µL) by Day 28 | 13.3% (2/15) | 64.3% (9/14) | 0.008 | NCT02254408[4] |
Table 2: Efficacy of this compound in Lung Transplant Recipients with RSV Infection
| Endpoint | This compound (n=40) | Placebo (n=20) | p-value | Trial Identifier |
| Time-Weighted Average Change in Nasal RSV Load (Day 1-7) | - | - | 0.72 | NCT02534350[5] |
| Treatment Difference (log10 copies/mL) | 0.10 | - | - | NCT02534350[5] |
Table 3: Efficacy of Ribavirin in Hematopoietic Cell Transplant (HCT) Recipients with RSV URTI
| Endpoint | Ribavirin (n=9) | Supportive Care (n=5) | p-value | Study |
| Progression to Pneumonia at 1 Month | 11.1% (1/9) | 40% (2/5) | 0.51 | Boeckh et al. (2007)[6] |
| Virologically Proven RSV Pneumonia | 0% (0/9) | 40% (2/5) | 0.11 | Boeckh et al. (2007)[6] |
| Change in Viral Load at Day 10 (log10 copies/mL) | -0.75 (decrease) | +1.26 (increase) | 0.07 | Boeckh et al. (2007)[6] |
Table 4: Safety and Tolerability of this compound
| Population | Key Findings | Trial Identifier |
| HCT Recipients with URTI | Adverse events were similar between this compound and placebo groups.[4] | NCT02254408[4] |
| Lung Transplant Recipients | This compound was generally well tolerated.[5] | NCT02534350[5] |
Experimental Protocols
Virological Assessment: RSV Viral Load Quantification
In the this compound clinical trials, bilateral intranasal swabs were collected to measure RSV viral load.[7] The quantification of RSV RNA was performed using a reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay.[7] While specific primer and probe sequences may vary between central laboratories, the general methodology involves the extraction of viral RNA from the nasal swab sample, followed by reverse transcription to complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR instrument, and the amount of amplified product is measured by fluorescence. The viral load is then calculated in log10 copies/mL.[7][8]
Clinical Assessment: Symptom Severity and Progression to LRTC
Symptom Severity: Changes in respiratory infection symptoms in some this compound trials were assessed using the Influenza Patient-Reported Outcomes (Flu-PRO) questionnaire.[5] The Flu-PRO is a validated, self-administered instrument that quantifies the severity of 32 symptoms of influenza-like illness across six body systems: nose, throat, eyes, chest/respiratory, gastrointestinal, and body/systemic.[9][10] Patients rate the severity of each symptom over the preceding 24 hours on a 5-point scale.[10]
Progression to Lower Respiratory Tract Complications (LRTC): In the context of RSV infection in immunocompromised patients, LRTC is a critical endpoint. It is generally defined by the new onset of lower respiratory tract signs and symptoms, often accompanied by new abnormalities on chest imaging (e.g., X-ray or CT scan).[4] Symptoms may include increased dyspnea, increased sputum volume, and purulence. In clinical trials, the diagnosis of pneumonia, a form of LRTC, is often confirmed by radiographic evidence.[6]
Mechanism of Action and Experimental Workflow
This compound's Mechanism of Action: RSV Fusion Inhibition
This compound targets the RSV fusion (F) protein, which is essential for the virus to enter host cells.[6] The F protein, in its metastable prefusion conformation, undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes. This compound binds to a pocket within the central cavity of this prefusion F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion. This action effectively blocks the virus from infecting respiratory tract cells.
Caption: Mechanism of this compound: Inhibition of RSV F protein conformational change.
Experimental Workflow in a this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of this compound in high-risk patients.
Caption: A typical experimental workflow for a this compound clinical trial.
Discussion and Future Directions
The clinical trial data for this compound in high-risk, naturally infected adult populations presents a mixed picture. While the drug was well-tolerated, it did not consistently meet its primary virological and clinical endpoints.[4][5] A notable exception was a post-hoc analysis showing a significant reduction in the progression to LRTC in HCT recipients with lymphopenia, suggesting a potential benefit in a more severely immunocompromised subgroup.[4]
In comparison, Ribavirin, often used in combination with immunoglobulins, has shown some efficacy in reducing mortality and progression to LRTI in HCT recipients, although the evidence is largely from observational studies and a small, underpowered randomized controlled trial.[6] The administration of Ribavirin, particularly the aerosolized form, presents logistical challenges.
The development of effective and convenient oral antiviral therapies for RSV in high-risk adults remains an area of significant unmet medical need. Future research should focus on identifying patient populations most likely to benefit from this compound and other novel antiviral agents. Further studies with refined endpoints and stratification by immune status are warranted to fully elucidate the therapeutic potential of RSV fusion inhibitors in these vulnerable patient groups.
References
- 1. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. RSV Fusion: Time for a New Model [mdpi.com]
- 4. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Lower respiratory tract infection - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Presatovir: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Presatovir (also known as GS-5806) in publicly available resources necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information based on general best practices for the disposal of investigational antiviral compounds in a research setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.
The proper disposal of pharmaceutical waste is crucial for protecting public health and the environment.[1][2] Improper handling of such waste can lead to contamination of soil and water.[1][2]
General Principles for Pharmaceutical Waste Management
The management of pharmaceutical waste in a laboratory setting involves a multi-tiered approach focused on pollution prevention, reuse, recycling, and, finally, disposal.[3] The primary goal is to minimize risks to human health and the environment.[3] All unused or expired investigational medications should be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.[4]
This compound Disposal Workflow
The following workflow outlines the general steps for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: General workflow for the disposal of this compound and associated laboratory waste.
Step-by-Step Disposal Protocol
Based on general guidelines for pharmaceutical waste, the following protocol should be adapted in consultation with your institution's EHS department.
-
Waste Characterization and Segregation:
-
This compound Compound: Unused or expired this compound should be treated as a chemical waste. Do not dispose of it down the drain or in the regular trash.[5]
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered contaminated and segregated as chemical waste.
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[6]
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof containers for chemical waste. These are typically provided by the EHS department.
-
All containers must be clearly labeled with the contents, including the name "this compound," and any associated hazard warnings.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to determine if this compound is classified as a hazardous waste under RCRA.[4] They will provide specific guidance on the proper disposal procedures.
-
EHS will also provide information on the correct waste containers and labeling requirements.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated.
-
-
Disposal by a Licensed Vendor:
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal.
-
A certificate of destruction should be obtained from the disposal vendor and kept on file.[4]
-
Data on Pharmaceutical Waste Streams
While specific quantitative data for this compound is not available, the following table summarizes the general characteristics and disposal considerations for different types of laboratory waste that may be generated during research involving this compound.
| Waste Stream | Description | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Pure compound, solutions, or formulations. | Labeled, leak-proof chemical waste container. | Hazardous or non-hazardous chemical waste stream, as determined by EHS. Incineration is the likely final disposal method.[4][7] |
| Contaminated Labware | Gloves, pipette tips, vials, and other materials that have come into direct contact with this compound. | Labeled, leak-proof chemical waste container or biohazard bag if also biologically contaminated. | Chemical waste stream. Incineration is common. |
| Contaminated Sharps | Needles, syringes, and other sharp instruments used to handle this compound. | Puncture-resistant sharps container.[6] | Sharps waste stream, which typically undergoes treatment such as autoclaving or incineration. |
| Liquid Waste | Aqueous solutions containing this compound. | Labeled, leak-proof container. | Should not be poured down the drain.[5] Collect and manage as chemical waste. |
Experimental Protocols for Waste Inactivation
For many antiviral compounds, chemical inactivation can be a preliminary step before disposal, although this must be done in accordance with institutional protocols. The efficacy of an inactivation procedure must be validated.[8] Common chemical inactivation agents for biological materials include formaldehyde and β-propiolactone, but their applicability to a specific chemical compound like this compound would need to be determined by a qualified chemist and approved by EHS.[9]
General Chemical Inactivation Considerations (Hypothetical):
-
Selection of Inactivating Agent: The choice of chemical would depend on the chemical structure of this compound and its reactivity. The goal is to transform the active pharmaceutical ingredient into a non-hazardous substance.
-
Protocol Validation: Any chemical inactivation protocol must be rigorously validated to ensure complete degradation of the active compound. This would typically involve analytical methods such as HPLC to confirm the absence of the parent compound.
-
Disposal of Reaction Mixture: The resulting mixture after inactivation must still be evaluated for hazardous characteristics before disposal.
Given the lack of specific data for this compound, chemical inactivation should not be attempted without explicit guidance and approval from your institution's EHS department.
This compound's Mechanism of Action: A Disposal Consideration
This compound is an RSV fusion inhibitor.[10][11][12] While this biological activity is key to its therapeutic effect, it does not directly inform the chemical disposal procedure. However, understanding that it is a potent biological modifier underscores the importance of preventing its release into the environment.
Caption: this compound inhibits RSV infection by targeting the F protein, preventing viral fusion with the host cell.
By adhering to these general guidelines and working closely with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and contribute to a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. selectagents.gov [selectagents.gov]
- 9. mdpi.com [mdpi.com]
- 10. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Presatovir (GS-5806)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling Presatovir (GS-5806) based on general best practices for potent, investigational antiviral compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before handling this compound and to establish specific internal safety protocols. The information provided herein is for guidance and is not a substitute for a formal risk assessment and adherence to all applicable local, state, and federal regulations.
This compound (also known as GS-5806) is an investigational, orally bioavailable antiviral drug that functions as a fusion inhibitor of the respiratory syncytial virus (RSV).[1] As a potent bioactive molecule, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of safe laboratory practice when handling potent chemical compounds. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| Body Area | Required PPE | Specifications and Best Practices |
| Torso/Body | Laboratory Coat | Should be a dedicated, non-porous, and reusable or disposable lab coat. It should be fully buttoned. |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon known or suspected contamination. Regularly inspect gloves for tears or punctures. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles provide a higher level of protection against splashes. |
| Respiratory | N95 Respirator or Higher | A properly fit-tested N95 respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood. |
| Face | Face Shield | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes, such as during the preparation of stock solutions or during large-scale operations. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.
Pre-Operational Checks
-
Consult Safety Documentation: Before beginning any work, review this guide and any internal safety protocols established by your institution.
-
Verify Equipment Functionality: Ensure that the chemical fume hood has a current certification and is functioning correctly. Check that all safety equipment, including the eye wash station and safety shower, is accessible and operational.
-
Assemble all Necessary Materials: Gather all required PPE, handling equipment (e.g., spatulas, weighing paper, vials), and waste disposal containers before bringing this compound into the work area.
-
Prepare the Work Area: The work surface within the chemical fume hood should be clean and decontaminated. A disposable absorbent bench liner can be used to contain any potential spills.
Handling of this compound Powder
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Work in a Fume Hood: All manipulations of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of the compound.
-
Weighing the Compound: Use a dedicated analytical balance inside the fume hood. Use weighing paper or a tared container to weigh the desired amount of this compound.
-
Solution Preparation: To prepare a stock solution, carefully add the weighed this compound to the solvent in a suitable container. Cap the container securely and mix until the compound is fully dissolved.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a final wipe-down with water.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and inner gloves. The respirator should be removed last after leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with all applicable environmental regulations. As an investigational drug, it should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Should be collected in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | All disposable items that have come into contact with this compound should be placed in a designated hazardous waste container. |
| Liquid Waste (e.g., stock solutions, cell culture media containing this compound) | Collect in a sealed, labeled container for hazardous liquid chemical waste. Do not pour down the drain. |
Consult your institution's EHS department for specific guidance on the collection, labeling, and disposal of hazardous chemical waste.
Experimental Protocol: In Vitro Antiviral Assay
The following is a generalized protocol for assessing the in vitro antiviral activity of this compound, based on publicly available information. Researchers should adapt this protocol based on their specific cell lines and virus strains.
-
Cell Culture: Plate host cells (e.g., HEp-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Infection: Aspirate the culture medium from the cells and infect them with a known titer of RSV.
-
Treatment: After a short incubation period with the virus, remove the inoculum and add the media containing the various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 3-5 days).
-
Assessment of Antiviral Activity: The antiviral activity can be quantified using various methods, such as a cell viability assay (e.g., MTS or CellTiter-Glo) to measure the inhibition of virus-induced CPE, or by plaque reduction assay.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical relationships in the handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
